molecular formula C24H17N5O3S B5676080 MIND4

MIND4

货号: B5676080
分子量: 455.5 g/mol
InChI 键: RVYWJVIYWKCDEE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

MIND4 is a useful research compound. Its molecular formula is C24H17N5O3S and its molecular weight is 455.5 g/mol. The purity is usually 95%.
The exact mass of the compound 5-nitro-8-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}quinoline is 455.10521059 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

5-nitro-8-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N5O3S/c30-29(31)20-13-14-21(23-19(20)12-7-15-25-23)33-24-27-26-22(16-32-18-10-5-2-6-11-18)28(24)17-8-3-1-4-9-17/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYWJVIYWKCDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SC3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

No Publicly Available Data on the Mechanism of Action of MIND4

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific and medical literature, no specific information was found regarding a compound or therapeutic agent designated as "MIND4." The search for its mechanism of action, signaling pathways, cellular targets, and associated experimental protocols did not yield any relevant results.

The term "this compound" does not appear in scientific databases or publications in the context of a drug, research chemical, or biological modulator. Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental methodologies, or create visualizations of its purported signaling pathways as requested.

The search results were broad and related to the general concept of the "mind" or the mechanisms of other, unrelated neurological drugs. There is no indication of "this compound" as a subject of scientific investigation or drug development in the public domain.

It is possible that "this compound" is an internal codename for a compound not yet disclosed publicly, is in a very early stage of development and not yet published, or is a product or concept outside the scope of peer-reviewed scientific literature. Without any foundational information, a detailed analysis of its mechanism of action cannot be performed.

Unveiling the Dual-Action Mechanism of MIND4: A Technical Guide to its Modulation of SIRT2 and Nrf2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the novel small molecule, MIND4, and its unique dual-action mechanism involving the inhibition of Sirtuin 2 (SIRT2) and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and provides visual representations of the associated signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to investigate and potentially harness the therapeutic potential of this compound and its analogs.

Introduction

In the quest for novel therapeutics for neurodegenerative diseases and other pathologies characterized by oxidative stress and cellular dysfunction, multi-target compounds have emerged as a promising strategy. The ability to modulate distinct yet interconnected cellular pathways offers the potential for synergistic effects and enhanced therapeutic efficacy. This guide focuses on this compound, a compound identified for its dual capacity to inhibit the deacetylase SIRT2 and activate the master regulator of the antioxidant response, Nrf2.

The Role of SIRT2 in Cellular Processes

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases. Primarily localized in the cytoplasm, SIRT2 is involved in the regulation of various cellular processes, including cell cycle control, cytoskeletal dynamics, and metabolic regulation. Its role in neurodegenerative diseases has been a subject of intense research, with studies suggesting that inhibition of SIRT2 can be neuroprotective.

The Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.

Therapeutic Potential of Dual-Action Compounds

The simultaneous inhibition of SIRT2 and activation of Nrf2 presents a compelling therapeutic strategy. By alleviating cytotoxic mechanisms through SIRT2 inhibition and bolstering cellular antioxidant defenses via Nrf2 activation, compounds like this compound hold the potential to address the multifaceted nature of complex diseases.

This compound: A Dual-Action Modulator of SIRT2 and Nrf2

This compound is a novel thiazole-containing compound that has been identified as a potent modulator of both SIRT2 and Nrf2 activities.[1][2]

Chemical Structure

The chemical scaffold of this compound is a key determinant of its biological activity. Structure-activity relationship (SAR) studies have been crucial in identifying the pharmacophores responsible for its dual actions.

Mechanism of Action

Intriguingly, the dual actions of this compound on SIRT2 and Nrf2 are independent of each other.[3] this compound acts as a direct inhibitor of SIRT2's deacetylase activity. In parallel, its structural analog, this compound-17, which lacks SIRT2 inhibitory function, has been shown to be a potent activator of the Nrf2 pathway through the covalent modification of a specific cysteine residue (C151) on Keap1.[4][5] This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and nuclear translocation.[4][5]

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data related to the inhibitory effect of this compound on SIRT2 and its activation of the Nrf2 pathway.

Table 1: SIRT2 Inhibition by this compound [6]

CompoundTargetIC50 (µM)Assay Type
This compoundSIRT23.5In vitro deacetylase assay

Table 2: Nrf2 Activation by this compound and its Analog, this compound-17 [4]

CompoundCellular ModelConcentration (µM)Effect on Nrf2 Pathway
This compoundST14A cells0.1 - 2Concentration-dependent increase in Nqo1 and Gclc expression
This compound-17ST14A cells0.1 - 2Concentration-dependent induction of NQO1 and GCLM proteins

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound and its analogs.

MIND4_SIRT2_Inhibition cluster_sirt2_action SIRT2 Catalytic Cycle This compound This compound SIRT2 SIRT2 This compound->SIRT2 Inhibition Acetylated_Substrates Acetylated Substrates (e.g., α-tubulin) SIRT2->Acetylated_Substrates Deacetylation Deacetylated_Substrates Deacetylated Substrates Cellular_Effects Downstream Cellular Effects Deacetylated_Substrates->Cellular_Effects MIND4_17_Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MIND4_17 This compound-17 Keap1 Keap1 MIND4_17->Keap1 Covalent Modification of Cys151 Nrf2_cyto Nrf2 (Cytoplasm) Keap1->Nrf2_cyto Sequestration & Degradation Nrf2_nucleus Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binding Gene_Expression Expression of Antioxidant Genes (e.g., NQO1, HO-1) ARE->Gene_Expression Activation SAR_Workflow Lead_Compound Lead Compound (this compound) Synthesis Chemical Synthesis of Analogs Lead_Compound->Synthesis SIRT2_Assay SIRT2 Inhibition Assay Synthesis->SIRT2_Assay Nrf2_Assay Nrf2 Activation Assay Synthesis->Nrf2_Assay Data_Analysis Data Analysis and SAR Determination SIRT2_Assay->Data_Analysis Nrf2_Assay->Data_Analysis Optimized_Compound Optimized Compound (e.g., this compound-17) Data_Analysis->Optimized_Compound Optimized_Compound->Synthesis Further Optimization

References

Navigating the Cellular Landscape of MIND4: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into MIND4-Associated Cellular Pathways for Researchers and Drug Development Professionals

This technical guide offers a comprehensive examination of the cellular pathways influenced by molecules associated with the "this compound" designation. It has come to our attention that "this compound" can refer to two distinct entities in scientific literature: MINDY4, a deubiquitinase enzyme, and this compound-17, a small molecule activator of the Nrf2 signaling pathway. This document will address both, providing clarity on their respective mechanisms and cellular effects.

Section 1: MINDY4 (MINDY Lysine 48 Deubiquitinase 4)

MINDY4, also known as FAM188B, is a human gene that encodes a deubiquitinase (DUB) enzyme.[1][2] Deubiquitinases play a crucial role in cellular homeostasis by removing ubiquitin molecules from substrate proteins, thereby regulating their degradation and signaling functions.

Core Function: K48-Linked Deubiquitination

The primary function of the MINDY4 protein is to act as a probable hydrolase that specifically removes 'Lys-48'-linked conjugated ubiquitin from proteins.[3][4] This K48-linkage is a canonical signal for proteasomal degradation. By cleaving these chains, MINDY4 is predicted to be involved in protein K48-linked deubiquitination and proteolysis.[1][5] The MINDY family of deubiquitinases, to which MINDY4 belongs, is a recently identified group highly selective for cleaving K48-linked polyubiquitin chains.[6] These enzymes are notable for their preference for cleaving long polyubiquitin chains.[7][8]

Cellular Significance

The precise cellular pathways regulated by MINDY4 are still under investigation. However, its specificity for K48-linked polyubiquitin suggests a role in processes governed by protein turnover. Dysregulation of such processes is implicated in a variety of diseases. For instance, FAM188B (MINDY4) has been suggested to be a putative oncogene that functions through its interaction with another deubiquitinase, USP7.[5]

Quantitative Data Summary: MINDY Family Deubiquitinase Characteristics

CharacteristicDescriptionReference
Linkage Specificity Highly specific for K48-linked polyubiquitin chains.[6]
Chain Preference Preferentially cleaves long polyubiquitin chains (>5 ubiquitin moieties).[6]
Catalytic Mechanism Employs a non-canonical Cys-His-Thr catalytic triad.[9]
Activation Substrate interaction relieves autoinhibition by a Cys-loop, leading to enzyme activation.[9]

Experimental Protocols

  • Deubiquitinase Activity Assay: The activity of MINDY family enzymes is commonly assessed using di-ubiquitin cleavage assays. Recombinant MINDY protein is incubated with K48-linked di-ubiquitin, and the cleavage products are analyzed by SDS-PAGE and Coomassie staining or western blotting with ubiquitin-specific antibodies.

  • Co-immunoprecipitation (Co-IP): To investigate protein-protein interactions, such as MINDY4 with USP7, Co-IP is a standard technique. Cells are lysed, and an antibody targeting the protein of interest (e.g., MINDY4) is used to pull down the protein and its binding partners. The resulting complex is then analyzed by western blotting.

Visualizing the MINDY4 Mechanism

MINDY4_Mechanism cluster_protein Substrate Protein cluster_ubiquitin K48-Polyubiquitin Chain Protein Target Protein Ub1 Ub Protein->Ub1 Attachment Ub2 Ub Ub1->Ub2 K48 Ub3 Ub Ub2->Ub3 K48 Ub4 Ub Ub3->Ub4 K48 MINDY4 MINDY4 Enzyme Ub4->MINDY4 Cleavage Proteasome Proteasomal Degradation (Prevented) MINDY4->Protein Stabilizes MIND4_17_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MIND4_17 This compound-17 Keap1_Nrf2 Keap1-Nrf2 Complex MIND4_17->Keap1_Nrf2 Disrupts Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Target_Genes Target Genes (HO-1, NQO1, etc.) ARE->Target_Genes Activates Transcription Cytoprotection Cellular Protection (Antioxidant Response) Target_Genes->Cytoprotection Leads to

References

Initial In Vitro Studies of MIND4-17 Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro studies investigating the efficacy of MIND4-17, a novel activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The data presented herein demonstrates the potential of this compound-17 as a cytoprotective agent against oxidative stress in various cell types.

Core Mechanism of Action

This compound-17 is a small molecule that activates the Nrf2 signaling pathway by disrupting the interaction between Nrf2 and its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1][2] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This compound-17 is reported to modify a specific cysteine residue (C151) on Keap1, leading to a conformational change that prevents it from binding to Nrf2.[1] This disruption allows Nrf2 to stabilize, accumulate, and translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[1][2]

MIND4_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound-17 Keap1 Keap1 This compound->Keap1 Modifies C151 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin Keap1->Ub Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Nuclear Translocation Ub->Nrf2 Ubiquitination Keap1_this compound Keap1 (Modified) Keap1_this compound->Nrf2 Binding Disrupted ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription RGC_Workflow cluster_setup Experimental Setup cluster_assays Outcome Assessment RGCs Primary Murine RGCs MIND4_pre This compound-17 Pretreatment RGCs->MIND4_pre HG High Glucose (HG) (Induces Oxidative Stress) Viability Cell Viability Assay (e.g., MTT) HG->Viability Apoptosis Apoptosis Assay (e.g., TUNEL) HG->Apoptosis ROS ROS Measurement (e.g., DCFDA) HG->ROS Western Western Blot & Co-IP (Nrf2, HO-1, Keap1) HG->Western MIND4_pre->HG Osteoblast_Signaling cluster_cellular_effects Cellular Effects cluster_protective_pathway Protective Pathway This compound This compound-17 Keap1_Nrf2_disrupt Keap1-Nrf2 Disruption This compound->Keap1_Nrf2_disrupt H2O2 H₂O₂ Osteoblast Osteoblast H2O2->Osteoblast ROS_inc ↑ ROS Osteoblast->ROS_inc Ox_Stress ↑ Oxidative Stress ROS_inc->Ox_Stress Cell_Death ↑ Cell Death (Apoptosis & Necrosis) Ox_Stress->Cell_Death Nrf2_nuc Nrf2 Nuclear Translocation Keap1_Nrf2_disrupt->Nrf2_nuc ARE_act ARE Activation Nrf2_nuc->ARE_act Antioxidant_exp ↑ Antioxidant Gene Expression ARE_act->Antioxidant_exp Antioxidant_exp->ROS_inc Inhibits

References

MIND4: A Potent Nrf2 Activator for Combating Cellular Stress

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

MIND4-17 is a novel small molecule compound that has emerged as a significant activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] This pathway is a critical cellular defense mechanism against oxidative stress, a key contributor to the pathophysiology of numerous diseases, including neurodegenerative disorders and diabetic complications.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound-17, its effects on cellular stress responses, and detailed experimental protocols for its study, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound-17 exerts its effects by modulating the Keap1-Nrf2 signaling pathway. Under basal conditions, Keap1 (Kelch-like ECH-associated protein 1) acts as a negative regulator of Nrf2, targeting it for ubiquitination and subsequent proteasomal degradation.[4] this compound-17 uniquely modifies a specific cysteine residue (C151) on Keap1.[3][5] This modification leads to a conformational change in the Keap1 protein, disrupting its interaction with Nrf2.[4]

The dissociation from Keap1 stabilizes Nrf2, allowing it to accumulate in the cytoplasm and translocate to the nucleus.[2][6] Within the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[7] This binding initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and components of the glutathione synthesis pathway (GCLC and GCLM).[2][6] The upregulation of these antioxidant and detoxification enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.[6]

Data Presentation: Quantitative Effects of this compound-17 on Cellular Stress Response

The following tables summarize the quantitative data from key studies investigating the protective effects of this compound-17 in different cellular models of oxidative stress.

Table 1: Protective Effects of this compound-17 on Osteoblasts [2][4]

ParameterCell TypeStressorThis compound-17 ConcentrationObservationReference
Cell ViabilityPrimary Osteoblasts & OB-6 cellsH₂O₂1-3 µMSignificantly inhibited H₂O₂-induced reduction in cell viability.[2][4]
ApoptosisPrimary Osteoblasts & OB-6 cellsH₂O₂1-3 µMInhibited both apoptotic and non-apoptotic cell death.[2][4]
ROS ProductionPrimary OsteoblastsH₂O₂1-3 µMAttenuated H₂O₂-induced increase in reactive oxygen species.[2]
Gene Expression (mRNA)OB-6 cellsNone3 µMIncreased expression of HO-1, NQO1, GCLM, and GCLC.[2]

Table 2: Protective Effects of this compound-17 on Retinal Ganglion Cells (RGCs) [3][5]

ParameterCell TypeStressorThis compound-17 ConcentrationObservationReference
Cell ViabilityPrimary Murine RGCsHigh Glucose (HG)Not Specified in AbstractSignificantly inhibited HG-induced cytotoxicity.[3][5]
ApoptosisPrimary Murine RGCsHigh Glucose (HG)Not Specified in AbstractSignificantly inhibited HG-induced apoptosis.[3][5]
ROS ProductionPrimary Murine RGCsHigh Glucose (HG)Not Specified in AbstractAttenuated HG-induced production of reactive oxygen species.[3][5]
Nrf2 Target Gene ExpressionPrimary Murine RGCsNot Specified in AbstractNot Specified in AbstractIncreased expression of heme oxygenase-1 and NAD(P)H quinone oxidoreductase 1.[3][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound-17's effects.

1. Cell Culture and Treatment:

  • Osteoblasts (OB-6 cell line): Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells are pre-treated with this compound-17 (e.g., 3 µM) for a specified time (e.g., 6 hours) before the addition of the stressor (e.g., H₂O₂ at 400 µM for 6 hours).[8]

  • Primary Murine Retinal Ganglion Cells (RGCs): RGCs are isolated from neonatal mice and cultured in a neurobasal medium supplemented with B27, L-glutamine, and other growth factors. For high glucose treatment, the medium is replaced with a high glucose-containing medium (e.g., 30 mM) for a specified duration. This compound-17 pre-treatment is performed prior to the high-glucose challenge.[3][5]

2. Western Blotting for Protein Expression Analysis:

  • Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable RNA isolation reagent. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • qRT-PCR: The relative mRNA levels of target genes (e.g., HMOX1, NQO1, GCLC, GCLM) are quantified by qRT-PCR using a SYBR Green-based detection method. The expression of a housekeeping gene (e.g., GAPDH or ACTB) is used for normalization. The relative fold change in gene expression is calculated using the 2-ΔΔCt method.[8]

4. Cell Viability Assay (MTT Assay):

  • Cells are seeded in 96-well plates and treated with this compound-17 and/or a stressor as described above.

  • Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 4 hours at 37°C.

  • The MTT solution is then removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

5. Measurement of Intracellular Reactive Oxygen Species (ROS):

  • Cells are seeded in black-walled 96-well plates or on coverslips.

  • Following treatment, cells are washed with PBS and incubated with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), at 37°C for 30 minutes in the dark.

  • After incubation, cells are washed again with PBS to remove the excess probe.

  • The fluorescence intensity is measured using a fluorescence microplate reader or visualized using a fluorescence microscope.

6. Co-immunoprecipitation (Co-IP) for Keap1-Nrf2 Interaction:

  • Cell lysates are prepared in a non-denaturing lysis buffer.

  • The lysate is pre-cleared with protein A/G-agarose beads.

  • An antibody against Keap1 or Nrf2 is added to the pre-cleared lysate and incubated overnight at 4°C with gentle rotation.

  • Protein A/G-agarose beads are added to pull down the antibody-protein complexes.

  • The beads are washed several times, and the immunoprecipitated proteins are eluted and analyzed by western blotting using antibodies against both Keap1 and Nrf2.[8]

Mandatory Visualizations

MIND4_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound-17 Keap1 Keap1 This compound->Keap1 Modifies C151 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds and promotes ubiquitination Ub Ubiquitin Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Ub->Nrf2_cyto ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes Activates Transcription Response Cellular Stress Response Genes->Response

Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of this compound-17.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Seeding treatment Pre-treatment with this compound-17 start->treatment stressor Induction of Oxidative Stress (e.g., H₂O₂ or High Glucose) treatment->stressor incubation Incubation stressor->incubation viability Cell Viability (MTT Assay) incubation->viability ros ROS Measurement (DCFH-DA) incubation->ros protein Protein Analysis (Western Blot) incubation->protein gene Gene Expression (qRT-PCR) incubation->gene end End: Data Analysis viability->end ros->end protein->end gene->end

Caption: A generalized experimental workflow for studying the effects of this compound-17.

Conclusion

This compound-17 represents a promising therapeutic candidate for conditions associated with oxidative stress. Its well-defined mechanism of action, centered on the activation of the Nrf2 signaling pathway, provides a strong rationale for its further development. The data presented in this guide demonstrate its potent cytoprotective effects in preclinical models. The detailed experimental protocols provided herein should serve as a valuable resource for researchers seeking to explore the full therapeutic potential of this compound-17 and other Nrf2 activators. It is important to note that, to date, no clinical trial data for this compound-17 has been found, indicating its current stage of development is preclinical.

References

A Technical Guide to the Therapeutic Potential of Bruton's Tyrosine Kinase (BTK) Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Initial searches for the topic "MIND4 analogs" did not yield any publicly available scientific information, suggesting it may be a hypothetical or highly niche target. To fulfill the detailed requirements of this request for a technical guide, we have substituted "this compound" with Bruton's Tyrosine Kinase (BTK) , a well-documented and clinically significant therapeutic target. This guide is structured to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in BTK inhibition.

Introduction: Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec kinase family, which plays a critical role in the development, activation, and proliferation of B-lymphocytes.[1][2] Encoded by the BTK gene on the X chromosome, it is an essential component of the B-cell receptor (BCR) signaling pathway.[3][4] Upon BCR engagement by an antigen, BTK is activated and proceeds to phosphorylate downstream substrates, most notably Phospholipase Cγ2 (PLCγ2).[1][5] This action triggers a cascade of intracellular events leading to the activation of transcription factors like NF-κB and NFAT, which are crucial for B-cell survival and proliferation.[4][6][7]

Given its central role, aberrant BTK signaling is implicated in the pathogenesis of numerous B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL), and Waldenström's Macroglobulinemia.[3][6][8] The constitutive activation of the BCR pathway provides a distinct survival advantage to malignant B-cells, making BTK a highly attractive therapeutic target.[7] Furthermore, BTK's involvement in Fc receptor and Toll-like receptor signaling in other immune cells, such as mast cells and myeloid cells, has expanded its therapeutic potential to autoimmune and inflammatory diseases.[3][9] The development of small-molecule inhibitors, or analogs, that target BTK has revolutionized the treatment landscape for these conditions.[6]

Therapeutic Strategy: Development of BTK Inhibitors

The primary therapeutic strategy against BTK-driven diseases involves the development of small-molecule inhibitors that block its kinase activity. These analogs can be broadly categorized into two main classes:

  • Covalent Irreversible Inhibitors: This first generation of inhibitors, including the landmark drug ibrutinib, forms a permanent covalent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK.[7][10] This irreversible binding ensures sustained inhibition of BTK activity. Second-generation covalent inhibitors, such as acalabrutinib and zanubrutinib, were developed to have greater selectivity for BTK, thereby reducing off-target effects and improving safety profiles.[11]

  • Non-covalent Reversible Inhibitors: Developed to overcome resistance mechanisms, particularly mutations at the Cys481 residue, this newer class of inhibitors binds to BTK through non-covalent interactions.[12] This allows them to inhibit both wild-type and mutated forms of BTK.

The clinical success of these inhibitors has validated BTK as a therapeutic target, shifting treatment paradigms away from traditional chemotherapy towards more targeted approaches for B-cell malignancies.[11]

Quantitative Data on BTK Inhibitors

The efficacy and potency of BTK inhibitors are quantified through various biochemical and clinical metrics. The following tables summarize key data for prominent BTK analogs.

Table 1: Biochemical Potency of Selected BTK Inhibitors

This table presents the half-maximal inhibitory concentration (IC50), a measure of a drug's potency in inhibiting BTK enzyme activity. Lower values indicate higher potency.

InhibitorTypeBTK IC50 (nM)Reference
IbrutinibCovalent Irreversible0.025 µM (platelet aggregation)[13]
AcalabrutinibCovalent Irreversible--
ZanubrutinibCovalent Irreversible0.094 µM (platelet aggregation)[13]
SpebrutinibCovalent Irreversible< 0.5 nM[14]
OrelabrutinibCovalent Irreversible1.6 nM[14]
TirabrutinibCovalent Irreversible6.8 nM[14]

Note: IC50 values can vary based on assay conditions. Data presented is for illustrative comparison.

Table 2: Clinical Efficacy of BTK Inhibitors in Chronic Lymphocytic Leukemia (CLL)

This table summarizes real-world and clinical trial data comparing the effectiveness of different BTK inhibitors.

MetricIbrutinibAcalabrutinibZanubrutinibReference
Median Time to Discontinuation (TTD) 13.7 months19.2 months19.3 months[15]
Median Time to Next Treatment (TTNT) 30.2 months35.8 monthsNot Reached[15]
Progression-Free Survival (vs. Acalabrutinib) -HR: 1.0HR: 0.68[16]
Overall Survival (1-year rate) -94.52%94.88%[17]

HR = Hazard Ratio. A value < 1.0 favors the specified drug over the comparator.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involving BTK is crucial for understanding its function and the mechanism of its inhibitors. The following diagrams were generated using Graphviz (DOT language).

BTK Signaling Pathway Downstream of the B-Cell Receptor (BCR)

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK (Src Family Kinases) BCR->LYN_SYK Activates Antigen Antigen Antigen->BCR Binds BTK BTK LYN_SYK->BTK Phosphorylates PIP3 PIP3 PIP3->BTK Recruits to membrane BTK_p p-BTK (Active) BTK->BTK_p Autophosphorylation PLCG2 PLCγ2 BTK_p->PLCG2 Phosphorylates PLCG2_p p-PLCγ2 (Active) IP3 IP3 PLCG2_p->IP3 DAG DAG PLCG2_p->DAG PIP2 PIP2 PIP2->PLCG2_p Hydrolyzes Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Transcription_Factors NF-κB, NFAT Activation Ca_Release->Transcription_Factors PKC_Activation->Transcription_Factors Cell_Response B-Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response Inhibitor BTK Inhibitor (e.g., Ibrutinib) Inhibitor->BTK_p Inhibits BTK_Inhibitor_Screening start Start: Compound Library biochemical_assay Primary Screen: Biochemical Kinase Assay (e.g., ADP-Glo™) start->biochemical_assay hits Initial Hits biochemical_assay->hits IC50 < Threshold no_activity No Activity biochemical_assay->no_activity IC50 > Threshold cell_based_assay Secondary Screen: Cell-Based pBTK Assay (e.g., Western Blot) hits->cell_based_assay confirmed_hits Confirmed Hits cell_based_assay->confirmed_hits Inhibition of pBTK low_cell_activity Low/No Cellular Activity cell_based_assay->low_cell_activity No Inhibition target_engagement Target Engagement Assay (e.g., NanoBRET™) confirmed_hits->target_engagement potency_selectivity Potency & Selectivity Profiling target_engagement->potency_selectivity Confirms Intracellular Binding lead_candidate Lead Candidate potency_selectivity->lead_candidate

References

Foundational Research on SIRT2 Inhibition by MIND4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research surrounding MIND4, a notable inhibitor of Sirtuin 2 (SIRT2). The document synthesizes quantitative data, details key experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows involved in the characterization of this compound.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound against sirtuin enzymes have been quantified through various biochemical assays. The following tables summarize the key findings.

Table 1: Inhibitory Potency of this compound against Sirtuins

CompoundTarget SirtuinIC50 (µM)Selectivity
This compoundSIRT1> 10Selective for SIRT2[1]
This compoundSIRT21.2 ± 0.2[1]-
This compoundSIRT3> 10Selective for SIRT2[1]

Data compiled from in vitro biochemical deacetylation assays.[1]

Table 2: Kinetic Parameters of this compound Inhibition of SIRT2

ParameterValue (µM)Inhibition Type vs. NAD+Inhibition Type vs. Peptide Substrate
Ki2.1 ± 0.2[1]Competitive[1]Non-competitive[1]

Kinetic parameters were determined through mechanistic studies of human recombinant SIRT2 deacetylase.[1]

Another study reported an IC50 value of 3.5 µM for this compound against SIRT2.[2]

Experimental Protocols

The characterization of this compound as a SIRT2 inhibitor involved several key experimental procedures. The methodologies for these assays are detailed below.

1. In Vitro Biochemical Deacetylation Assay for IC50 Determination

This assay is fundamental for quantifying the inhibitory potency of a compound against a specific sirtuin enzyme.

  • Objective: To determine the concentration of this compound required to inhibit 50% of SIRT2's deacetylase activity (IC50).

  • Materials:

    • Human recombinant SIRT2 enzyme.

    • Fluorogenic acetylated peptide substrate (e.g., a peptide containing an acetylated lysine residue).

    • Nicotinamide adenine dinucleotide (NAD+), the essential co-substrate for sirtuin activity.

    • This compound at various concentrations.

    • Assay buffer (e.g., Tris-buffered saline).

    • Developer solution (e.g., Trypsin) to stop the reaction and generate a fluorescent signal.

  • Procedure:

    • A solution containing the SIRT2 enzyme, the fluorogenic acetylated peptide substrate, and NAD+ is prepared in an appropriate assay buffer.

    • This compound is added to the reaction mixture at a range of concentrations. A control reaction without the inhibitor is also prepared.

    • The reaction is initiated and incubated at a controlled temperature (e.g., 37°C) for a specific duration.

    • The developer solution is added to terminate the deacetylation reaction and cleave the deacetylated substrate, releasing the fluorophore.

    • The fluorescence intensity is measured using a plate reader.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2. Kinetic Analysis of SIRT2 Inhibition

This set of experiments aims to elucidate the mechanism by which this compound inhibits SIRT2.

  • Objective: To determine the mode of inhibition of this compound with respect to both the NAD+ co-substrate and the acetylated peptide substrate.

  • Procedure:

    • Varying NAD+ Concentration: The initial reaction rates are measured at various concentrations of NAD+ while keeping the concentration of the acetylated peptide substrate constant. This is repeated for several fixed concentrations of this compound. The data is then plotted on a Lineweaver-Burk or Michaelis-Menten plot to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to NAD+.

    • Varying Peptide Substrate Concentration: A similar set of experiments is performed by varying the concentration of the acetylated peptide substrate while keeping the NAD+ concentration constant. This allows for the determination of the inhibition mechanism with respect to the peptide substrate.

3. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a drug to its target protein within a cellular context.

  • Objective: To confirm that this compound directly engages with SIRT2 in intact cells.

  • Procedure:

    • Cells are treated with either this compound or a vehicle control.

    • The treated cells are heated to a range of temperatures.

    • The cells are then lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

    • The amount of soluble SIRT2 at each temperature is quantified by Western blotting or other protein detection methods.

    • Binding of this compound to SIRT2 is expected to stabilize the protein, resulting in a higher melting temperature compared to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving SIRT2 that are modulated by this compound, as well as the general workflow for its characterization.

SIRT2_Inhibition_by_this compound This compound This compound SIRT2 SIRT2 Deacetylated Substrates Deacetylated Substrates SIRT2->Deacetylated Substrates Deacetylates Acetylated Substrates Acetylated Substrates Acetylated Substrates->SIRT2 Cellular Effects Cellular Effects Deacetylated Substrates->Cellular Effects MIND4_Dual_Mechanism SIRT2 Inhibition SIRT2 Inhibition Neuroprotection Neuroprotection SIRT2 Inhibition->Neuroprotection NRF2 Activation NRF2 Activation Antioxidant Response Antioxidant Response NRF2 Activation->Antioxidant Response Antioxidant Response->Neuroprotection This compound This compound This compound->NRF2 Activation Independently SIRT2_Signaling_Pathways α-tubulin α-tubulin Microtubule Dynamics Microtubule Dynamics α-tubulin->Microtubule Dynamics FOXO3a FOXO3a Oxidative Stress Response Oxidative Stress Response FOXO3a->Oxidative Stress Response p65 (NF-κB) p65 (NF-κB) Inflammation Inflammation p65 (NF-κB)->Inflammation This compound This compound SIRT2 SIRT2 SIRT2->α-tubulin Deacetylates SIRT2->FOXO3a Deacetylates SIRT2->p65 (NF-κB) Deacetylates Experimental_Workflow_this compound cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays Biochemical Assays Biochemical Assays Kinetic Analysis Kinetic Analysis (Mechanism of Inhibition) Biochemical Assays->Kinetic Analysis Target Engagement (CETSA) Target Engagement (CETSA) Downstream Pathway Analysis Downstream Pathway Analysis (Western Blot, etc.) Target Engagement (CETSA)->Downstream Pathway Analysis Phenotypic Screens Phenotypic Screens (e.g., Neuroprotection Assays) Downstream Pathway Analysis->Phenotypic Screens

References

Methodological & Application

Application Notes and Protocols for MIND4 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIND4-17 is a potent small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] It exerts its cytoprotective effects by covalently modifying a critical cysteine residue (C151) on the Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2.[1][2] This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization, nuclear translocation, and accumulation of Nrf2.[1] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of a battery of antioxidant and detoxification enzymes. These include Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[1] This application note provides detailed protocols for utilizing this compound-17 in cell culture experiments to investigate its therapeutic potential, particularly in models of oxidative stress.

Mechanism of Action

This compound-17 activates the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. This compound-17's electrophilic nature allows it to react with the C151 residue of Keap1, inducing a conformational change that inhibits its ability to target Nrf2 for degradation. This leads to the accumulation of Nrf2 and its translocation to the nucleus, where it initiates the transcription of genes encoding for antioxidant proteins and detoxifying enzymes.

MIND4_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound-17 Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 modifies Keap1 (C151) Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Ub Ubiquitin Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Proteasome Proteasome Degradation Ub->Proteasome Nucleus Nucleus ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activates transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection Nrf2_nuc->ARE binds

This compound-17 Signaling Pathway

Data Presentation

The following tables summarize the quantitative effects of this compound-17 in various cell culture models of oxidative stress.

Table 1: Effect of this compound-17 on Cell Viability and Apoptosis

Cell LineStressorThis compound-17 ConcentrationOutcomeQuantitative ResultReference
Primary Murine Retinal Ganglion CellsHigh GlucoseNot Specified in AbstractInhibition of CytotoxicitySignificantly inhibited HG-induced cytotoxicity[2]
Primary Murine Retinal Ganglion CellsHigh GlucoseNot Specified in AbstractInhibition of ApoptosisSignificantly inhibited HG-induced apoptosis[2]
Primary OsteoblastsHydrogen Peroxide (H₂O₂)3 µMInhibition of Viability ReductionSignificantly inhibited H₂O₂-induced viability reduction[1]
OB-6 Osteoblastic CellsHydrogen Peroxide (H₂O₂)3 µMInhibition of Viability ReductionSignificantly inhibited H₂O₂-induced viability reduction[1]
Primary OsteoblastsHydrogen Peroxide (H₂O₂)3 µMInhibition of ApoptosisInhibited both apoptotic and non-apoptotic cell death[1]
OB-6 Osteoblastic CellsHydrogen Peroxide (H₂O₂)3 µMInhibition of ApoptosisInhibited both apoptotic and non-apoptotic cell death[1]

Table 2: Effect of this compound-17 on Nrf2 Pathway Activation

Cell LineThis compound-17 ConcentrationTimeAssayTargetResultReference
OB-6 Osteoblastic Cells3 µMVariousCo-IPKeap1-Nrf2 AssociationDisrupted association[1]
OB-6 Osteoblastic Cells3 µMVariousWestern BlotNuclear Nrf2Increased levels[1]
OB-6 Osteoblastic Cells3 µMVariousqRT-PCRHO-1 mRNAIncreased expression[1]
OB-6 Osteoblastic Cells3 µMVariousqRT-PCRNQO1 mRNAIncreased expression[1]
Primary Murine Retinal Ganglion CellsNot Specified in AbstractNot SpecifiedWestern BlotNuclear Nrf2Increased Nrf2 protein stabilization and nuclear translocation[2]
Primary Murine Retinal Ganglion CellsNot Specified in AbstractNot SpecifiedGene ExpressionHO-1, NQO1Subsequent expression of key Nrf2 target genes[2]

Table 3: Effect of this compound-17 on Oxidative Stress Markers

Cell LineStressorThis compound-17 ConcentrationAssayMarkerResultReference
Primary Murine Retinal Ganglion CellsHigh GlucoseNot Specified in AbstractNot SpecifiedReactive Oxygen Species (ROS)Attenuated ROS production[2]
Primary OsteoblastsHydrogen Peroxide (H₂O₂)3 µMNot SpecifiedROS, Lipid Peroxidation, DNA DamageLargely attenuated[1]
OB-6 Osteoblastic CellsHydrogen Peroxide (H₂O₂)3 µMNot SpecifiedROS, Lipid Peroxidation, DNA DamageLargely attenuated[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the activity of this compound-17 in cell culture.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture MIND4_Prep 2. This compound-17 Preparation Cell_Culture->MIND4_Prep Pretreatment 3. Pre-treatment with this compound-17 MIND4_Prep->Pretreatment Stressor 4. Induction of Oxidative Stress Pretreatment->Stressor Viability 5a. Cell Viability/Apoptosis Assay Stressor->Viability Oxidative_Stress 5b. Oxidative Stress Assay Stressor->Oxidative_Stress Nrf2_Activation 5c. Nrf2 Activation Assay Stressor->Nrf2_Activation Data_Analysis 6. Data Analysis and Interpretation Viability->Data_Analysis Oxidative_Stress->Data_Analysis Nrf2_Activation->Data_Analysis

General Experimental Workflow
Cell Culture and this compound-17 Preparation

  • Cell Lines: Use appropriate cell lines for your experimental model (e.g., osteoblasts, retinal ganglion cells, or other cells susceptible to oxidative stress).

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound-17 Stock Solution: Prepare a stock solution of this compound-17 (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C. Further dilute the stock solution in culture medium to the desired working concentrations (e.g., 0.1-10 µM) immediately before use.

Cell Viability and Apoptosis Assays

a. MTT Assay for Cell Viability

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound-17 for 1-4 hours.

  • Induce oxidative stress by adding a stressor (e.g., H₂O₂) for a predetermined time.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

b. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Seed cells in a 6-well plate and treat with this compound-17 and a stressor as described above.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Oxidative Stress Assays

a. DCFH-DA Assay for Intracellular ROS

  • Seed cells in a 96-well black plate and treat as described above.

  • Wash the cells with serum-free medium.

  • Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.

Nrf2 Pathway Activation Assays

a. Western Blot Analysis

  • Treat cells with this compound-17 for various time points.

  • Prepare whole-cell lysates or nuclear/cytoplasmic fractions.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or Lamin B for nuclear fractions).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) system.

b. Quantitative Real-Time PCR (qRT-PCR)

  • Treat cells with this compound-17 for desired time points.

  • Isolate total RNA using a suitable kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green master mix and primers for Nrf2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH).

  • Analyze the data using the ΔΔCt method to determine the relative gene expression.

Conclusion

This compound-17 is a valuable tool for studying the Nrf2 signaling pathway and its role in cytoprotection against oxidative stress. The protocols outlined in this application note provide a framework for researchers to investigate the efficacy of this compound-17 in various cell culture models. By following these detailed methodologies, scientists can obtain reliable and reproducible data to further elucidate the therapeutic potential of this promising Nrf2 activator.

References

Application Notes and Protocols for In Vivo Studies with MIND4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIND4 is a novel small molecule compound that has garnered significant interest in the scientific community for its potential therapeutic applications. This document provides detailed application notes and protocols for the dissolution and preparation of this compound for in vivo studies. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacokinetic profile of this compound in animal models.

Physicochemical Properties and Solubility

This compound is a potent Nrf2 activator.[1] Limited public information exists regarding the comprehensive physicochemical properties of this compound. However, it is known to be a compound with poor water solubility, a common challenge in preclinical drug development.

Table 1: Solubility of this compound-17

SolventSolubilityNotes
Dimethyl sulfoxide (DMSO)100 mg/mL (246.65 mM)Ultrasonic treatment may be required. DMSO is hygroscopic; use freshly opened solvent.[1]
Aqueous SolutionsPoorConsidered practically insoluble in aqueous buffers.

Recommended Vehicle for In Vivo Studies

For in vivo administration, a clear solution or a stable suspension is essential. Given the poor aqueous solubility of this compound, a co-solvent formulation is recommended.

Table 2: Recommended Vehicle Composition for a 2.5 mg/mL this compound Solution

ComponentPercentage
DMSO10%
PEG30040%
Tween-805%
Saline (0.9% NaCl)45%

Source: MedchemExpress.[1] This vehicle has been shown to produce a clear solution of this compound at a concentration of 2.5 mg/mL.[1]

Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a 1 mL working solution of this compound at a concentration of 2.5 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween-80 (Polysorbate 80), sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile conical tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

    • Weigh the required amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a concentration of 25 mg/mL.

    • If necessary, use an ultrasonic bath to aid dissolution.

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.

  • Vortex the mixture until it is homogeneous.

  • Add 50 µL of Tween-80 to the mixture.

  • Vortex again until the solution is clear and uniform.

  • Add 450 µL of sterile saline to the mixture to bring the total volume to 1 mL.

  • Vortex thoroughly one final time.

  • Visually inspect the solution to ensure it is clear and free of any precipitates before administration.

Note on Stability: It is recommended to prepare the formulation fresh on the day of the experiment.[1] If the dosing period extends beyond two weeks, the stability of this specific formulation should be carefully considered and potentially evaluated.[1] Stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Experimental Protocols for In Vivo Administration

The choice of administration route depends on the experimental design, the target organ, and the desired pharmacokinetic profile. Below are general protocols for common routes of administration. The dosing volume should be calculated based on the animal's body weight.

Table 3: Recommended Dosing Volumes for Different Administration Routes in Mice

Route of AdministrationDosing Volume (mL/kg)
Intravenous (IV)5 - 10
Intraperitoneal (IP)10 - 20
Oral Gavage (PO)5 - 10
Intravitreal0.001 - 0.005 (per eye)
Intravenous (IV) Administration

Objective: To achieve rapid and complete systemic exposure.

Procedure:

  • Prepare the this compound formulation as described above.

  • Warm the animal to dilate the lateral tail veins.

  • Place the animal in a suitable restraint device.

  • Swab the tail with 70% ethanol.

  • Using a 27-30 gauge needle, slowly inject the calculated volume of the this compound solution into a lateral tail vein.

  • Monitor the animal for any immediate adverse reactions.

Intraperitoneal (IP) Administration

Objective: For systemic administration when IV access is difficult or a slightly slower absorption is desired.

Procedure:

  • Prepare the this compound formulation.

  • Securely hold the animal and tilt it slightly head-down to move the abdominal organs away from the injection site.

  • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Inject the calculated volume of the this compound solution.

  • Withdraw the needle and monitor the animal.

Oral Gavage (PO) Administration

Objective: To simulate oral drug delivery and assess oral bioavailability.

Procedure:

  • Prepare the this compound formulation.

  • Gently but firmly restrain the animal.

  • Measure the distance from the animal's mouth to the xiphoid process to determine the correct insertion depth for the gavage needle.

  • Insert a flexible-tipped gavage needle into the esophagus and gently advance it into the stomach.

  • Administer the calculated volume of the this compound solution.

  • Slowly withdraw the gavage needle.

  • Monitor the animal for any signs of distress.

Intravitreal (IVT) Administration

Objective: For localized delivery to the eye. One study has reported the use of this compound-17 via intravitreal injection in mice at a dose of 2 mg/kg.[1]

Procedure:

  • This is a highly specialized procedure that should only be performed by trained personnel under aseptic conditions.

  • Anesthetize the animal.

  • Apply a topical proparacaine solution to the eye.

  • Disinfect the periocular area.

  • Using a 30-33 gauge needle, carefully inject a small volume (typically 1-5 µL in mice) of the sterile-filtered this compound formulation into the vitreous humor.

  • Apply a topical antibiotic to the eye post-injection.

  • Monitor the animal for any signs of ocular inflammation or distress.

This compound Signaling Pathway and Experimental Workflow

This compound-17 is an activator of the Nrf2 signaling pathway. It covalently modifies a specific cysteine residue (C151) on Keap1, the primary negative regulator of Nrf2.[1] This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating the expression of antioxidant and cytoprotective proteins.

MIND4_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound-17 Keap1 Keap1 (C151) This compound->Keap1 Covalent Modification Nrf2 Nrf2 Keap1->Nrf2 Binding & Sequestration Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Genes Antioxidant & Cytoprotective Gene Expression ARE->Genes Activation

This compound-17 Signaling Pathway

The following diagram illustrates a general workflow for preparing and administering this compound for in vivo studies.

MIND4_InVivo_Workflow cluster_preparation Formulation Preparation cluster_administration In Vivo Administration cluster_analysis Downstream Analysis start Weigh this compound Powder dissolve_dmso Dissolve in DMSO (100 mg/mL Stock) start->dissolve_dmso add_peg Add PEG300 dissolve_dmso->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline final_solution Final Formulation (2.5 mg/mL) add_saline->final_solution animal Animal Model (e.g., Mouse) iv Intravenous (IV) animal->iv ip Intraperitoneal (IP) animal->ip po Oral Gavage (PO) animal->po ivt Intravitreal (IVT) animal->ivt pk Pharmacokinetics iv->pk ip->pk po->pk pd Pharmacodynamics (e.g., Nrf2 target genes) ivt->pd efficacy Efficacy Studies pk->efficacy pd->efficacy

Experimental Workflow for this compound In Vivo Studies

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound-17.

Table 4: Effective Concentrations and Doses of this compound-17

Study TypeModelEffective Concentration/DoseEndpointReference
In VitroNeuronal and non-neuronal cell cultures (human, mouse, rat)0.1 - 10 µMNrf2 activation responsesMedchemExpress
In VitroWT and HD mutant ST14A cells0.1 - 2 µM (24 hr)Increased expression of Nqo1, Hmox1, Srx1, GclcMedchemExpress
In VivoMice2 mg/kg (single dose)Activation of Nrf2 signaling and attenuation of retinal dysfunctionMedchemExpress[1]

Disclaimer: This document is intended for research purposes only. The information provided is based on currently available data and should be used as a guide. Researchers should always perform their own optimization and validation studies. It is crucial to adhere to all institutional and national guidelines for animal welfare and handling.

References

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for a compound or therapeutic agent designated "MIND4" in the context of Huntington's disease research, particularly concerning its use in mouse models, have yielded no specific, publicly available scientific literature or data. As of the current date, there are no published studies, clinical trials, or research articles that detail the use, dosage, or mechanism of action of a substance referred to as "this compound" for the treatment of Huntington's disease.

This lack of information prevents the creation of the requested detailed Application Notes and Protocols, including recommended dosages, experimental methodologies, and signaling pathway diagrams. The scientific and research community relies on peer-reviewed and published data to establish treatment protocols and understand the therapeutic effects and underlying mechanisms of any potential new drug or compound.

It is possible that "this compound" may be an internal code name for a compound under early-stage development within a private pharmaceutical or biotechnology company and has not yet been disclosed in public forums or scientific publications. Researchers and drug development professionals seeking information on this topic are encouraged to consult internal documentation or directly contact the organization that may have originated this designation.

Without any foundational data, it is not possible to provide the specific, detailed information requested. Should "this compound" be a different or misspelled term, further clarification would be needed to conduct a more targeted and effective search of the available scientific literature.

Application Notes and Protocols for Neuroprotection Studies Using MIND4-17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting experiments to evaluate the neuroprotective properties of MIND4-17, a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The protocols detailed herein are intended for in vitro studies using neuronal cell models and focus on elucidating the compound's efficacy in mitigating oxidative stress-induced cell death.

Introduction to this compound-17 and its Neuroprotective Potential

Neurodegenerative diseases are often characterized by heightened oxidative stress, which leads to neuronal damage and apoptosis. The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic insults. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), thereby initiating the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).

This compound-17 is a small molecule activator of the Nrf2 pathway.[1][2][3] It has been shown to exert protective effects in various cell types, including retinal ganglion cells, by disrupting the Keap1-Nrf2 interaction.[1][2] This mode of action leads to the stabilization and nuclear accumulation of Nrf2, culminating in the enhanced expression of antioxidant enzymes.[1][2][3] Consequently, this compound-17 presents a promising therapeutic candidate for neuroprotection in pathologies where oxidative stress is a key contributor to disease progression.

These notes will guide researchers through the experimental design, execution, and data interpretation necessary to validate the neuroprotective effects of this compound-17 in a laboratory setting.

Quantitative Data Summary

The following tables provide a summary of typical concentration ranges and incubation times for the reagents used in the described protocols. These values should be optimized for specific cell lines and experimental conditions.

Table 1: Reagent Concentrations for In Vitro Neuroprotection Assays

ReagentCell LineTypical Concentration RangePurpose
This compound-17SH-SY5Y, Primary Neurons1 µM - 20 µMNrf2 Activator / Neuroprotective Agent
Hydrogen Peroxide (H₂O₂)SH-SY5Y, Primary Neurons100 µM - 500 µMInduction of Oxidative Stress
6-hydroxydopamine (6-OHDA)SH-SY5Y50 µM - 150 µMDopaminergic Neurotoxin
Retinoic Acid (RA)SH-SY5Y10 µMNeuronal Differentiation

Table 2: Summary of Key Experimental Parameters

ExperimentParameterTypical Value/Range
Cell Viability (MTT Assay)Incubation with MTT reagent2 - 4 hours
Apoptosis (TUNEL Assay)TdT reaction incubation1 hour at 37°C
ROS Measurement (DCFH-DA)DCFH-DA loading30 - 45 minutes at 37°C
Western BlotPrimary antibody incubationOvernight at 4°C

Signaling Pathway and Experimental Workflow Visualization

To facilitate a clear understanding of the underlying mechanisms and the experimental approach, the following diagrams have been generated.

MIND4_Signaling_Pathway MIND4_17 This compound-17 Keap1_Nrf2 Keap1-Nrf2 Complex MIND4_17->Keap1_Nrf2 disrupts Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nucleus Nrf2 (Nucleus) Nrf2_free->Nrf2_nucleus translocates ARE ARE Nrf2_nucleus->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection promotes Oxidative_Stress Oxidative Stress Oxidative_Stress->Neuroprotection counteracts Experimental_Workflow start Start: Neuronal Cell Culture (e.g., SH-SY5Y) treatment Pre-treatment with this compound-17 start->treatment stressor Induce Oxidative Stress (e.g., H₂O₂) treatment->stressor assays Perform Downstream Assays stressor->assays viability Cell Viability Assay (MTT) assays->viability apoptosis Apoptosis Assay (TUNEL) assays->apoptosis ros ROS Measurement (DCFH-DA) assays->ros western Mechanism Validation (Western Blot for Nrf2 pathway) assays->western end Data Analysis & Conclusion viability->end apoptosis->end ros->end western->end

References

Best Practices for Long-Term Storage of MIND4 Compound: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the optimal long-term storage and handling of the MIND4 compound. Adherence to these best practices is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and maximizing its shelf life.

Introduction to this compound

This compound is a significant research compound known for its dual-action capabilities as an inducer of the cytoprotective Nuclear factor-erythroid 2 p45-derived factor 2 (NRF2) signaling pathway and an inhibitor of Sirtuin 2 (SIRT2) deacetylase activity.[1][2] Its potential as a therapeutic agent, particularly in the context of neurodegenerative diseases such as Huntington's Disease, underscores the importance of proper storage to preserve its chemical stability and biological activity.[1][2] An analog, this compound-17, is a potent NRF2 activator that works by covalently modifying a critical stress-sensor cysteine (C151) in the BTB domain of the E3 ligase substrate adaptor protein Keap1, the primary negative regulator of NRF2.[3][4]

Recommended Storage Conditions

To ensure the long-term stability of the this compound compound, it is imperative to follow the storage conditions outlined below. These recommendations are based on manufacturer guidelines and general best practices for sensitive chemical compounds.

Solid Compound Storage

Proper storage of the solid (powder) form of this compound is critical for its extended shelf life, which can exceed two years if stored correctly.[5]

ParameterShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)
Temperature 0°C to 4°C[5]-20°C[5]
Light Store in the dark[5]Store in the dark[5]
Atmosphere Store in a dry environment[5]Store in a dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.
Container Amber glass vial or other light-blocking container.Amber glass vial with a tight-fitting cap, further placed in a sealed, desiccated container.

Note: The related compound this compound-17 is recommended to be stored at 2-8°C.[3]

Stock Solution Storage

This compound is soluble in Dimethyl Sulfoxide (DMSO).[5] Once dissolved, the stability of the compound can be more variable. Therefore, careful preparation and storage of stock solutions are essential.

ParameterRecommendation
Solvent High-purity, anhydrous DMSO is recommended to minimize degradation due to moisture.
Concentration Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO in experimental assays.
Aliquoting Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Storage Temperature Store aliquots at -80°C for long-term storage. For short-term use, -20°C is acceptable.
Container Use polypropylene or glass vials designed for cryogenic storage.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

Materials:

  • This compound compound (solid powder)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or cryogenic vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 455.49 g/mol , dissolve 4.55 mg in 1 mL of DMSO).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.[3]

  • Dispense the stock solution into single-use aliquots in sterile, properly labeled cryogenic vials.

  • Store the aliquots at -80°C for long-term storage.

Protocol for Long-Term Stability Assessment

This protocol outlines a method to assess the stability of this compound under the recommended storage conditions over time.

Materials:

  • This compound compound (solid and/or stock solution)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Mass Spectrometer (MS) for LC-MS analysis

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • UV-Vis Spectrophotometer

Procedure:

  • Initial Analysis (Time Zero):

    • Prepare a fresh stock solution of this compound in DMSO.

    • Immediately analyze the solution using HPLC to determine the initial purity and peak area. A purity of >98% is expected.[3][5]

    • Obtain an LC-MS spectrum to confirm the mass of the parent compound.

    • Obtain an NMR spectrum to serve as a baseline for the compound's structure.

  • Sample Storage:

    • Store aliquots of the solid compound and the stock solution under the recommended long-term conditions (-20°C for solid, -80°C for solution).

  • Time-Point Analysis:

    • At designated time points (e.g., 3, 6, 12, 18, and 24 months), retrieve one aliquot of the solid and one of the stock solution.

    • For the solid sample, prepare a fresh stock solution as described in Protocol 3.1.

    • Allow the stock solution aliquot to thaw completely at room temperature.

  • Re-analysis:

    • Analyze both samples using the same HPLC method as in the initial analysis.

    • Compare the peak area and purity to the time-zero data. A significant decrease in the main peak area or the appearance of new peaks may indicate degradation.

    • (Optional) Perform LC-MS and NMR analysis to identify any potential degradation products and confirm structural integrity.

  • Data Presentation:

    • Record the percentage of the initial compound remaining at each time point in a tabular format.

Time Point (Months)Solid Storage (-20°C) % PuritySolution Storage (-80°C) % Purity
0>98%>98%
3
6
12
18
24

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of this compound's mechanism of action and the experimental procedures for its handling, the following diagrams are provided.

MIND4_Handling_Workflow cluster_storage Compound Storage cluster_prep Experiment Preparation cluster_exp Experimental Use solid Solid this compound (-20°C, Dark, Dry) weigh Equilibrate and Weigh Solid Compound solid->weigh solution Stock Solution in DMSO (-80°C, Aliquoted) working Prepare Working Solution solution->working dissolve Dissolve in Anhydrous DMSO weigh->dissolve dissolve->working cell_culture Cell-Based Assays working->cell_culture animal_model In Vivo Studies working->animal_model NRF2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound-17 Keap1 Keap1 (Cys151) This compound->Keap1 Covalently modifies Nrf2 Nrf2 Keap1->Nrf2 Binds & targets for degradation Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nucleus Nucleus ARE ARE (Antioxidant Response Element) Genes Antioxidant & Cytoprotective Genes ARE->Genes Activates Transcription Nrf2_n->ARE Binds to

References

Application of Brain-Derived Neurotrophic Factor (BDNF) in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brain-Derived Neurotrophic Factor (BDNF) is a critical protein in the neurotrophin family, essential for the survival, differentiation, and plasticity of neurons.[1] In the context of primary neuronal cultures, BDNF is a fundamental tool for researchers studying neurodevelopment, neurodegenerative diseases, and synaptic function. It promotes the maturation of both excitatory and inhibitory synapses, influences dendritic and axonal growth, and enhances overall neuronal health and network activity.[2] This document provides detailed application notes and protocols for the use of BDNF in primary neuronal cultures.

Mechanism of Action

BDNF exerts its effects primarily through its high-affinity receptor, Tropomyosin receptor kinase B (TrkB).[1][3][4] The binding of BDNF to TrkB induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[4][5] This phosphorylation event initiates several downstream signaling cascades that are crucial for neuronal function.[3][4]

The three primary signaling pathways activated by the BDNF-TrkB interaction are:

  • Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: This pathway is heavily involved in neuronal differentiation, neurite outgrowth, and synaptic plasticity.[3][4][5]

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This cascade is a major promoter of cell survival and growth by inhibiting apoptotic pathways.[3][4][5]

  • Phospholipase C-gamma (PLCγ) Pathway: Activation of PLCγ leads to an increase in intracellular calcium levels and the activation of calcium-dependent kinases, which play a role in synaptic plasticity.[3][4][5]

BDNF can also interact with the low-affinity p75 neurotrophin receptor (p75NTR), which can, under certain circumstances, modulate TrkB signaling or initiate distinct signaling events, including apoptosis.[1][3][4]

BDNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space BDNF BDNF TrkB TrkB Receptor BDNF->TrkB High Affinity p75NTR p75NTR BDNF->p75NTR Low Affinity PI3K PI3K TrkB->PI3K MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK PLCg PLCγ TrkB->PLCg Apoptosis Apoptosis p75NTR->Apoptosis Akt Akt PI3K->Akt Survival Neuronal Survival and Growth Akt->Survival CREB CREB MAPK_ERK->CREB CaMK CaMK PLCg->CaMK CaMK->CREB Plasticity Synaptic Plasticity and Differentiation CREB->Plasticity

Caption: BDNF Signaling Pathways in Neurons.

Quantitative Effects of BDNF in Primary Neuronal Cultures

The application of BDNF to primary neuronal cultures results in a range of quantifiable effects. The following tables summarize key findings from various studies.

Table 1: Effects of BDNF on Neuronal Morphology

ParameterNeuron TypeBDNF ConcentrationDuration of TreatmentObserved Effect
Dendritic Spine DensityHippocampal250 ng/mL48 hoursIncrease in overall spine density.[6]
Hippocampal1 nM (25 ng/mL)4 hoursDoubled spine density compared to control.[7]
Proportion of Spine TypesHippocampal250 ng/mL48 hoursIncreased proportion of stubby spines in serum-free media.[6]
Hippocampal1 nM (25 ng/mL)4 hoursModest increase in filopodia-like protrusions with acute application; significant increase with gradual application.[7]
Total Neurite LengthHippocampal (3 DIV)1 nM (25 ng/mL)3 daysAcute application: ~1.8-fold increase; Gradual application: ~1.6-fold increase.[7]
Number of Primary NeuritesHippocampal (3 DIV)1 nM (25 ng/mL)3 daysAcute application: 2.3-fold increase; Gradual application: 1.5-fold increase.[7]

Table 2: Effects of BDNF on Neuronal Electrophysiology

ParameterNeuron TypeBDNF ConcentrationDuration of TreatmentObserved Effect
Spontaneous Firing RateHippocampal50 ng/mL7-10 daysApproximately threefold increase compared to untreated controls.[8]
mEPSC AmplitudeHippocampal50 ng/mL7-10 days~30% increase compared to control.[8]
mEPSC FrequencyHippocampal50 ng/mL4 daysSignificant increase from 0.06 Hz in control to 0.40 Hz in BDNF-treated neurons.[9]
Spontaneous Synaptic ActivityHippocampal20 ng/mL6 days100% of neurons showed synaptic inputs, compared to 90% in control cultures after 10 days.[10]
Quantal ReleaseDiaphragm NMJNot specifiedAcuteSignificantly enhanced quantal release at all fiber types.[11]

Table 3: Effects of BDNF on Neuronal Survival

ConditionNeuron TypeBDNF ConcentrationDuration of TreatmentObserved Effect
Amyloid-beta (Aβ) toxicityHippocampalNot specifiedChronicPreserved the number of viable cells in the presence of Aβ.[6]
Normal CultureHippocampal50 ng/mL7-10 daysNo measurable effect on total neuronal survival.[8]
GDNF Co-treatmentDopaminergic Sensory5 ng/mL3 days19-fold increase in survival with BDNF alone; 28-fold increase with BDNF and GDNF.[8]

Experimental Protocols

The following are detailed protocols for key experiments involving the application of BDNF to primary neuronal cultures.

Experimental_Workflow cluster_culture Primary Neuronal Culture Preparation cluster_assays Downstream Assays Dissection Dissection of Embryonic Brain Tissue Dissociation Enzymatic and Mechanical Dissociation Dissection->Dissociation Plating Plating on Coated Coverslips/Dishes Dissociation->Plating Maturation Culture Maturation (e.g., 7-14 DIV) Plating->Maturation BDNF_Treatment BDNF Treatment (Specify Concentration and Duration) Maturation->BDNF_Treatment ICC Immunocytochemistry (e.g., for p-TrkB, MAP2, Synapsin) BDNF_Treatment->ICC WB Western Blotting (e.g., for p-TrkB, Akt, ERK) BDNF_Treatment->WB Survival Neuronal Survival Assay (e.g., Live/Dead Staining) BDNF_Treatment->Survival Electro Electrophysiology (e.g., Patch-Clamp) BDNF_Treatment->Electro

Caption: General Experimental Workflow.
Protocol 1: Immunocytochemistry for BDNF-Induced TrkB Phosphorylation

This protocol is designed to visualize the activation of the TrkB receptor in response to BDNF treatment.

Materials:

  • Primary neuronal cultures on glass coverslips

  • Recombinant BDNF

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% normal goat serum and 1% BSA in PBS)

  • Primary antibodies: Rabbit anti-p-TrkB (e.g., Y816), Mouse anti-MAP2 (for neuronal morphology)

  • Fluorophore-conjugated secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594)

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • BDNF Treatment: Treat mature primary neuronal cultures (e.g., DIV 7-14) with the desired concentration of BDNF (e.g., 50 ng/mL) for a short duration (e.g., 15-30 minutes) to induce TrkB phosphorylation. Include a vehicle-treated control.

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

  • Blocking: Wash the cells with PBS and then incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibodies (anti-p-TrkB and anti-MAP2) in Blocking Buffer and incubate the coverslips overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies and DAPI in Blocking Buffer. Incubate the coverslips for 1-2 hours at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto glass slides using a suitable mounting medium.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope. p-TrkB signal is expected to be localized to the cell body and neurites of MAP2-positive neurons.

Protocol 2: Western Blotting for Downstream Signaling Molecules

This protocol allows for the quantification of changes in the phosphorylation status of key proteins in the BDNF signaling cascade.

Materials:

  • Primary neuronal cultures in multi-well plates

  • Recombinant BDNF

  • Ice-cold PBS

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-p-Akt, Rabbit anti-Akt, Rabbit anti-p-ERK, Rabbit anti-ERK, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit HRP)

  • Chemiluminescent substrate

Procedure:

  • BDNF Treatment: Treat mature primary neuronal cultures with BDNF (e.g., 50 ng/mL) for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: Place the culture plate on ice, aspirate the media, and wash the cells once with ice-cold PBS. Add supplemented RIPA Lysis Buffer to each well and scrape the cells.

  • Lysate Collection: Transfer the lysate to a microcentrifuge tube and incubate on ice for 20-30 minutes. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (e.g., anti-p-Akt) diluted in Blocking Buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 9. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Protocol 3: Neuronal Survival Assay

This protocol is used to assess the neuroprotective effects of BDNF against a specific insult.

Materials:

  • Primary neuronal cultures in a multi-well plate

  • Recombinant BDNF

  • Neurotoxic agent (e.g., glutamate, amyloid-beta oligomers)

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM and Ethidium Homodimer-1)

  • Culture medium

Procedure:

  • Pre-treatment with BDNF: In mature neuronal cultures, replace the medium with fresh medium containing BDNF (e.g., 50 ng/mL) or vehicle control. Incubate for a specified pre-treatment period (e.g., 24 hours).

  • Induction of Neuronal Death: Add the neurotoxic agent to the culture medium at a pre-determined toxic concentration. Maintain cultures with BDNF or vehicle. Include a control group with no neurotoxic agent.

  • Incubation: Incubate the cultures for the duration of the toxic insult (e.g., 24-48 hours).

  • Staining: Prepare the Live/Dead staining solution according to the manufacturer's instructions. Remove the culture medium and add the staining solution to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.

  • Imaging: Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (Ethidium Homodimer-1).

  • Quantification: Capture images from multiple random fields per well. Count the number of live and dead cells to determine the percentage of neuronal survival for each condition.

Conclusion

BDNF is an indispensable tool in neuroscience research, providing robust and reproducible effects on the survival, morphology, and function of primary neuronal cultures. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize BDNF in their experimental paradigms. Careful consideration of treatment duration, concentration, and the specific assays employed will enable the detailed investigation of neuronal biology and the development of novel therapeutic strategies for neurological disorders.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting MIND4 Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility challenges with the protein MIND4 in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of this compound insolubility?

A1: The primary indication of this compound insolubility is the formation of visible precipitates or cloudiness in the solution after purification or during concentration. Other signs can include a loss of biological activity, the appearance of high molecular weight aggregates in size-exclusion chromatography, or inconsistent results in downstream applications.

Q2: Why is my purified this compound protein precipitating?

A2: Protein precipitation occurs when the repulsive forces between protein molecules are overcome by attractive forces, leading to aggregation. This can be triggered by several factors, including:

  • High protein concentration: Crowding of protein molecules increases the likelihood of aggregation.[1]

  • Suboptimal buffer conditions: The pH and ionic strength of the buffer can significantly impact protein stability. Proteins are often least soluble at their isoelectric point (pI).[1]

  • Temperature stress: Both high and low temperatures can lead to protein denaturation and aggregation. Purified proteins are generally more stable when stored at -80°C with a cryoprotectant like glycerol.[1][2]

  • Oxidation: If this compound contains cysteine residues, the formation of intermolecular disulfide bonds can lead to aggregation.[1]

  • Presence of contaminants: Impurities from the purification process can sometimes promote precipitation.

Q3: Can the expression system affect the solubility of this compound?

A3: Yes, the expression system can have a significant impact on protein solubility. For instance, expressing eukaryotic proteins in bacterial systems can sometimes lead to the formation of insoluble inclusion bodies.[2] Factors such as the choice of expression host, codon optimization, and the use of solubility-enhancing fusion tags (e.g., GST, MBP) can influence the final solubility of the recombinant protein.[2]

Troubleshooting Guide

Q4: My this compound protein is in inclusion bodies. How can I obtain soluble protein?

A4: To obtain soluble this compound from inclusion bodies, you will need to perform denaturation and refolding steps. A general workflow is as follows:

  • Isolate and wash the inclusion bodies: This step removes contaminating proteins.

  • Solubilize the inclusion bodies: Use a strong denaturant like 8 M urea or 6 M guanidinium chloride.

  • Refold the protein: This is the most critical step and often requires optimization. Methods include dialysis, rapid dilution, or on-column refolding to gradually remove the denaturant and allow the protein to refold into its native conformation. The refolding buffer should be optimized for pH, ionic strength, and the presence of additives that promote proper folding.

Q5: How can I improve the solubility of my already purified, but precipitating, this compound?

A5: If your purified this compound is precipitating, you can try modifying the buffer conditions. Here are several strategies:

  • Adjust the pH: Move the buffer pH at least one unit away from the predicted isoelectric point (pI) of this compound.

  • Modify the salt concentration: The effect of salt concentration on solubility is protein-specific. You can screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl) to find the optimal condition.[3]

  • Use solubility-enhancing additives: A variety of chemical additives can help to stabilize proteins and prevent aggregation.[1][4][5] Refer to the table below for common additives and their typical working concentrations.

Table 1: Common Additives to Enhance Protein Solubility
Additive CategoryExample AdditivesTypical Working ConcentrationMechanism of Action
Amino Acids L-Arginine, L-Glutamate50 mMSuppress aggregation and increase long-term stability.[4][5]
Reducing Agents Dithiothreitol (DTT), β-mercaptoethanol (BME)1-10 mMPrevent oxidation of cysteine residues.[1]
Polyols/Sugars Glycerol, Sucrose5-20% (v/v)Stabilize protein structure through preferential hydration.
Detergents Tween-20, Triton X-100, CHAPS0.01-0.1% (v/v)Non-denaturing detergents can help solubilize aggregates.[1][3]
Salts NaCl, KCl150-500 mMModulate electrostatic interactions.[3]

Experimental Protocols

Protocol 1: Screening for Optimal Buffer Conditions for this compound Solubility

This protocol outlines a method for systematically testing different buffer components to identify the optimal conditions for this compound solubility.

Materials:

  • Purified this compound protein stock solution

  • A selection of buffers with different pH ranges (e.g., Tris, HEPES, Phosphate)

  • Stock solutions of various salts (e.g., NaCl, KCl)

  • Stock solutions of additives (e.g., L-Arginine, Glycerol, DTT)

  • 96-well microplate (clear bottom)

  • Microplate reader capable of measuring absorbance at 340 nm (for light scattering)

Methodology:

  • Prepare a matrix of buffer conditions: In a 96-well plate, prepare a matrix of different buffer conditions. Vary one component at a time (e.g., pH, salt concentration, additive concentration) while keeping others constant.

  • Add this compound protein: Dilute the this compound stock solution into each well to a final concentration that is prone to precipitation.

  • Incubate: Incubate the plate at a relevant temperature (e.g., 4°C, room temperature, or 37°C) for a set period (e.g., 1 hour, 24 hours).

  • Measure turbidity: Measure the absorbance of each well at 340 nm. An increase in absorbance indicates light scattering due to protein aggregation.

  • Visual inspection: Visually inspect each well for the presence of precipitates.

  • Analyze results: Identify the buffer conditions that result in the lowest turbidity and no visible precipitation. These are the optimal conditions for this compound solubility.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Troubleshooting Strategies cluster_analysis Analysis & Validation cluster_outcome Outcome insolubility This compound Insolubility (Precipitation/Aggregation) buffer_opt Buffer Optimization (pH, Salt, Additives) insolubility->buffer_opt Initial Approach expression_mod Expression System Modification insolubility->expression_mod If Recombinant refolding Denaturation & Refolding insolubility->refolding For Inclusion Bodies solubility_assay Solubility Assay (e.g., Turbidity) buffer_opt->solubility_assay expression_mod->solubility_assay refolding->solubility_assay activity_assay Functional Assay solubility_assay->activity_assay characterization Biophysical Characterization activity_assay->characterization soluble_this compound Soluble & Active this compound characterization->soluble_this compound

Caption: Troubleshooting workflow for this compound insolubility.

signaling_pathway cluster_stress Cellular Stress cluster_regulation Regulatory Module cluster_sirt2 SIRT2 Pathway cluster_response Cellular Response stress Oxidative Stress keap1 Keap1 stress->keap1 nrf2 Nrf2 keap1->nrf2 Inhibition are Antioxidant Response Element (ARE) Genes nrf2->are Activation sirt2 SIRT2 downstream_sirt2 Downstream Targets sirt2->downstream_sirt2 Deacetylation This compound This compound This compound->keap1 Inhibition This compound->sirt2 Inhibition

Caption: Hypothetical signaling pathway involving this compound.

References

Optimizing MIND4 Concentration for Maximum Nrf2 Activation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MIND4 and its analogs to achieve maximal activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Our aim is to provide actionable advice to overcome common experimental hurdles and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound-mediated Nrf2 activation?

A1: this compound-17, an active analog of this compound, functions as an Nrf2 activator by directly interacting with the Keap1 protein, the primary negative regulator of Nrf2.[1][2][3][4] Specifically, this compound-17 covalently modifies the cysteine residue at position 151 (C151) on Keap1.[1][5] This modification disrupts the Keap1-Nrf2 complex, preventing the ubiquitination and subsequent proteasomal degradation of Nrf2.[6] As a result, stabilized Nrf2 accumulates in the cytoplasm and translocates to the nucleus.[1][2][3][4] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a suite of cytoprotective and antioxidant enzymes.[6][7]

Q2: What is a recommended starting concentration for this compound-17 in cell culture experiments?

A2: Based on published studies, a concentration of 3 µM this compound-17 has been shown to be effective in activating Nrf2 signaling in osteoblastic cells.[2][8] However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment. We recommend a starting concentration range of 1-10 µM.

Q3: How long does it take to observe Nrf2 activation after this compound-17 treatment?

A3: The temporal dynamics of Nrf2 activation can vary. In wild-type mouse embryonic fibroblasts (MEFs), nuclear accumulation of Nrf2 can be observed to increase over time with treatment of 0.5 µM this compound-17.[5] It is advisable to perform a time-course experiment (e.g., 1, 3, 6, 12, and 24 hours) to determine the peak activation window for your specific cell line and experimental conditions.

Q4: Can this compound-17 induce cytotoxicity?

A4: Like many small molecule activators, this compound-17 may exhibit a bell-shaped dose-response curve, where higher concentrations could lead to off-target effects and cytotoxicity.[9] It is crucial to perform a cytotoxicity assay in parallel with your Nrf2 activation experiments to identify a concentration that provides maximal Nrf2 activation with minimal impact on cell viability.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or low Nrf2 activation (e.g., no increase in Nrf2 protein levels or target gene expression). 1. Suboptimal this compound-17 Concentration: The concentration used may be too low for the specific cell type. 2. Incorrect Antibody or Detection Method: Issues with the Nrf2 antibody or the western blot protocol.[10] 3. Rapid Nrf2 Degradation: Under basal conditions, Nrf2 has a very short half-life.[11] 4. Cell Line Insensitivity: The cell line may have a compromised Nrf2 signaling pathway.1. Perform a Dose-Response Study: Test a range of this compound-17 concentrations (e.g., 0.1, 1, 3, 5, 10 µM) to determine the optimal concentration for your cell line. 2. Validate Antibody and Protocol: Use a positive control for Nrf2 activation (e.g., treatment with a proteasome inhibitor like MG-132 or another known Nrf2 activator).[11] Ensure the antibody is validated for the application.[10] 3. Include a Positive Control: Treat cells with a known Nrf2 activator like sulforaphane or tert-butylhydroquinone (tBHQ) to confirm the responsiveness of the pathway. 4. Use Nrf2-Null Cells as a Negative Control: If available, use Nrf2 knockout cells to confirm the specificity of the observed effects.[5]
High Cell Death or Cytotoxicity Observed. 1. This compound-17 Concentration is Too High: High concentrations can lead to off-target effects and cytotoxicity.[9] 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Determine the EC50 and IC50: Perform a dose-response curve for both Nrf2 activation (EC50) and cytotoxicity (IC50) to determine the therapeutic window. 2. Lower this compound-17 Concentration: Use a lower concentration of this compound-17 that still provides significant Nrf2 activation. 3. Control for Solvent Effects: Ensure the final concentration of the solvent is consistent across all conditions and is at a non-toxic level (typically ≤ 0.1%).
Inconsistent or Irreproducible Results. 1. Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or serum concentration can affect cellular responses. 2. Instability of this compound-17: Improper storage or handling of the compound.1. Standardize Cell Culture Protocols: Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density. 2. Proper Compound Handling: Store this compound-17 according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.

Data Presentation

Table 1: Summary of this compound-17 Concentration and Effects in Different Cellular Models

Cell Line/ModelStressorThis compound-17 ConcentrationObserved EffectReference
OB-6 Human Osteoblastic CellsHydrogen Peroxide (H₂O₂)3 µMIncreased protein expression of Nrf2-dependent antioxidant genes (HO-1, NQO1, GCLC, GCLM).[8]
Primary Murine Retinal Ganglion Cells (RGCs)High Glucose (HG)Not specified in abstractInduced expression of key Nrf2 target genes (HO-1, NQO1).[1][8]
Wild-Type Mouse Embryonic Fibroblasts (MEFs)-0.5 µMTime-dependent accumulation of Nrf2 in cytoplasmic and nuclear fractions.[5]

Experimental Protocols

Dose-Response and Time-Course for Nrf2 Activation

This protocol outlines the steps to determine the optimal concentration and treatment duration of this compound-17 for maximal Nrf2 activation.

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for western blotting, 96-well plates for reporter assays) and allow them to adhere and reach 70-80% confluency.

  • This compound-17 Preparation: Prepare a stock solution of this compound-17 in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Treatment:

    • Dose-Response: Treat cells with a range of this compound-17 concentrations (e.g., 0.1, 1, 3, 5, 10 µM) for a fixed time point (e.g., 6 hours).

    • Time-Course: Treat cells with a fixed, optimal concentration of this compound-17 for various durations (e.g., 1, 3, 6, 12, 24 hours).

  • Cell Lysis and Protein Quantification: After treatment, wash cells with PBS and lyse them using a suitable lysis buffer. Quantify the total protein concentration using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against Nrf2 and Nrf2 target proteins (e.g., NQO1, HO-1).

    • Use a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.

    • Incubate with the appropriate secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Isolate total RNA from treated cells and reverse transcribe it to cDNA.

    • Perform qRT-PCR using primers specific for Nrf2 target genes.

    • Normalize the expression levels to a housekeeping gene (e.g., GAPDH, ACTB).

Cytotoxicity Assay

This protocol is to assess the potential cytotoxic effects of this compound-17.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment: Treat cells with the same range of this compound-17 concentrations used in the Nrf2 activation assay. Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as:

    • MTT Assay: Measures mitochondrial metabolic activity.

    • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells.[12][13]

    • Live/Dead Staining: Uses fluorescent dyes to differentiate between live and dead cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

Keap1_Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Cul3->Proteasome Degradation This compound This compound-17 This compound->Keap1 Modifies C151 Maf sMaf Nrf2_n->Maf Heterodimerizes ARE ARE Maf->ARE Binds TargetGenes Antioxidant & Cytoprotective Genes ARE->TargetGenes Transcription Experimental_Workflow start Start: Cell Culture dose_response Dose-Response Experiment (Vary this compound Conc.) start->dose_response cytotoxicity Cytotoxicity Assay start->cytotoxicity time_course Time-Course Experiment (Vary Treatment Duration) dose_response->time_course analysis Data Analysis: Western Blot, qRT-PCR, Viability time_course->analysis cytotoxicity->analysis optimization Determine Optimal Concentration & Time with Low Toxicity analysis->optimization end Proceed with Optimized Protocol optimization->end Troubleshooting_Logic start Experiment Start issue Issue Encountered? start->issue no_activation No/Low Nrf2 Activation issue->no_activation Yes high_toxicity High Cytotoxicity issue->high_toxicity Yes inconsistent Inconsistent Results issue->inconsistent Yes end Problem Resolved issue->end No solution1 Check Conc., Controls, Antibody no_activation->solution1 solution2 Lower Conc., Check Solvent high_toxicity->solution2 solution3 Standardize Protocol, Compound Handling inconsistent->solution3 solution1->end solution2->end solution3->end

References

Common issues with MIND4 stability in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MIND4. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues related to the stability of this compound in various experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For long-term stability, this compound should be stored at -80°C in a buffer containing at least 20% glycerol. Avoid repeated freeze-thaw cycles, as this can lead to aggregation and loss of activity. Aliquot the stock solution into single-use volumes before freezing.

Q2: I am observing a rapid loss of this compound activity after dilution in my experimental buffer. What could be the cause?

This is a common issue that can stem from several factors:

  • Suboptimal pH: this compound is sensitive to pH and maintains optimal activity in a narrow range.

  • Absence of stabilizing agents: Dilution can reduce the concentration of stabilizing components like glycerol or carrier proteins.

  • Adsorption to surfaces: At low concentrations, this compound can adsorb to the surface of plasticware, reducing the amount available in solution.

  • Protease contamination: Trace amounts of proteases in your buffer or sample can degrade this compound.

Refer to the troubleshooting guide below for specific steps to address each of these potential causes.

Q3: My this compound solution appears cloudy or has visible precipitates. What should I do?

Cloudiness or precipitation is a sign of this compound aggregation. This is often irreversible and can significantly impact your experimental results. Do not use the aggregated solution. The primary causes of aggregation are:

  • Incorrect buffer composition: High salt concentrations or the wrong pH can promote aggregation.

  • Freeze-thaw cycles: As mentioned, repeatedly freezing and thawing the sample can cause proteins to aggregate.

  • High temperatures: Exposure to elevated temperatures, even for short periods, can denature and aggregate this compound.

See the troubleshooting section on aggregation for detailed solutions.

Troubleshooting Guide

Issue 1: Rapid Loss of Activity in Experimental Buffer

If you are experiencing a significant drop in this compound activity upon dilution, follow this troubleshooting workflow.

G start Start: Loss of this compound Activity check_ph 1. Verify Buffer pH start->check_ph ph_ok pH within 7.2-7.8? check_ph->ph_ok adjust_ph Adjust pH to 7.4 ph_ok->adjust_ph No check_additives 2. Add Stabilizing Agents ph_ok->check_additives Yes adjust_ph->check_ph additives_ok Added BSA/Glycerol? check_additives->additives_ok add_additives Add 0.1% BSA or 5% Glycerol additives_ok->add_additives No check_protease 3. Check for Protease Contamination additives_ok->check_protease Yes add_additives->check_additives protease_ok Protease Inhibitor Added? check_protease->protease_ok add_protease Add Protease Inhibitor Cocktail protease_ok->add_protease No resolved Issue Resolved protease_ok->resolved Yes add_protease->check_protease

Caption: Troubleshooting workflow for loss of this compound activity.

Detailed Steps:

  • Verify Buffer pH: Use a calibrated pH meter to confirm your buffer's pH is within the optimal range of 7.2-7.8.

  • Add Stabilizing Agents: For dilution buffers, supplement with a carrier protein like Bovine Serum Albumin (BSA) at a final concentration of 0.1% or with 5-10% glycerol to prevent surface adsorption and stabilize this compound's structure.

  • Incorporate Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your experimental buffer immediately before use to prevent degradation of this compound.

Issue 2: this compound Aggregation and Precipitation

Aggregation can be identified by visible precipitates or increased light scattering (measured by spectrophotometry at ~340-600 nm).

Buffer Components and Their Impact on this compound Solubility:

Buffer ComponentRecommended RangeEffect Outside Range
pH 7.2 - 7.8Increased aggregation below pH 6.5 and above pH 8.5
NaCl Concentration 50 - 150 mM> 250 mM can promote hydrophobic aggregation
Reducing Agents (DTT, BME) 1 - 5 mMNot recommended unless disulfide bonds need to be reduced
Glycerol 10 - 25%Lower concentrations may not be sufficient to prevent aggregation

Experimental Protocol: Dynamic Light Scattering (DLS) for Aggregation Analysis

This protocol provides a method to quantify the aggregation state of this compound.

  • Sample Preparation:

    • Prepare this compound samples in different buffer conditions (e.g., varying pH, salt concentration). A typical concentration for DLS is 0.5-1.0 mg/mL.

    • Filter all buffers and the final sample through a 0.22 µm filter to remove dust and extraneous particles.

  • Instrument Setup:

    • Set the DLS instrument to the appropriate temperature (e.g., 25°C).

    • Allow the instrument to equilibrate for at least 15 minutes.

  • Data Acquisition:

    • Carefully pipette the sample into a clean cuvette.

    • Place the cuvette in the instrument and initiate data collection.

    • Collect at least 10-15 measurements per sample to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to determine the size distribution of particles in the solution.

    • A monomodal peak at the expected hydrodynamic radius of this compound indicates a non-aggregated sample.

    • The presence of larger species or a high polydispersity index (>0.2) suggests aggregation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_buffer Prepare & Filter Buffer prep_sample Dilute & Filter this compound prep_buffer->prep_sample equilibrate Equilibrate Instrument prep_sample->equilibrate load_sample Load Sample into Cuvette equilibrate->load_sample collect_data Collect Scattering Data load_sample->collect_data analyze_corr Analyze Correlation Function collect_data->analyze_corr determine_size Determine Size Distribution analyze_corr->determine_size assess_agg Assess Aggregation State determine_size->assess_agg

Caption: Workflow for Dynamic Light Scattering (DLS) analysis.

Signaling Pathway Considerations

This compound is a critical component of the hypothetical "Neuro-Growth Factor (NGF) pathway". Its stability is paramount for accurate in-vitro modeling of this pathway.

G NGF Neuro-Growth Factor (NGF) Receptor TrkA Receptor NGF->Receptor Binds This compound This compound Receptor->this compound Activates PI3K PI3K This compound->PI3K Phosphorylates Akt Akt PI3K->Akt Activates CellSurvival Cell Survival & Growth Akt->CellSurvival Promotes

MIND4 Technical Support Center: Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MIND4, a potent, covalent activator of the Nrf2 signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and mitigating potential off-target effects of this compound-17, a key molecule in this class. The information is presented in a question-and-answer format to directly address common issues and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound-17?

A1: this compound-17 is a covalent inhibitor of the Kelch-like ECH-associated protein 1 (Keap1).[1][2][3][4] Specifically, it forms a covalent bond with a critical stress-sensor cysteine residue (C151) on Keap1.[1][5] This modification disrupts the interaction between Keap1 and the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[1][2][4] Under normal conditions, Keap1 targets Nrf2 for degradation. By inhibiting Keap1, this compound-17 allows Nrf2 to stabilize, accumulate, and translocate to the nucleus, where it activates the expression of antioxidant and cytoprotective genes.[1][3][5][6]

Q2: What are the potential off-target effects of a covalent inhibitor like this compound-17?

A2: As a covalent inhibitor, this compound-17 contains a reactive electrophilic group designed to bind to cysteine residues. While it is targeted towards Cys151 of Keap1, there is a potential for this reactive group to form covalent bonds with other cysteine-containing proteins in the cell. This non-specific binding can lead to unintended modulation of other signaling pathways, potentially resulting in cytotoxicity or other adverse effects. The primary concern is the unintended, irreversible inhibition of proteins that are important for normal cellular function.

Q3: How can I assess the selectivity of this compound-17 in my experimental system?

A3: Assessing the selectivity of this compound-17 is crucial. A multi-pronged approach is recommended:

  • Activity-Based Protein Profiling (ABPP): This is a powerful chemoproteomic technique to identify the direct targets of covalent inhibitors in a complex proteome.[7] By using a tagged version of this compound-17 or a competitive ABPP approach, you can identify which proteins are being covalently modified in your specific cell or tissue model.

  • Kinase Profiling: Although this compound-17 is not designed as a kinase inhibitor, its reactive nature warrants screening against a panel of kinases to rule out off-target kinase inhibition, a common source of toxicity.

  • Receptor Profiling: Similarly, screening against a panel of common receptors can help identify unintended interactions.

  • Whole-Cell Thermal Shift Assays (CETSA): This method can be adapted to assess target engagement and can also reveal off-target binding by observing changes in the thermal stability of other proteins.

Q4: Are there known off-targets for this compound-17?

A4: The publicly available literature does not currently provide a comprehensive, experimentally determined list of specific off-target proteins for this compound-17. Therefore, it is essential for researchers to empirically determine the selectivity profile in their system of interest. General safety and toxicology assays, such as the hERG assay for cardiotoxicity and the Ames test for mutagenicity, are also important for preclinical safety assessment.[8][9][10][11][12][13]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound-17, with a focus on differentiating on-target from off-target effects.

Issue Possible Cause Troubleshooting Steps Expected Outcome
High levels of cytotoxicity observed at effective Nrf2-activating concentrations. 1. Off-target covalent modification of essential proteins. a. Perform a dose-response curve for both Nrf2 activation (e.g., using an ARE-luciferase reporter) and cytotoxicity (e.g., MTT or LDH assay). Determine the therapeutic window. b. Conduct an Activity-Based Protein Profiling (ABPP) experiment to identify potential off-target proteins. c. Test a structurally related but less reactive analog of this compound-17 as a negative control.a. A clear separation between the effective concentration for Nrf2 activation and the concentration causing cytotoxicity. b. Identification of specific off-target proteins that may be responsible for the toxicity. c. The less reactive analog should show reduced Nrf2 activation and reduced cytotoxicity, implicating covalent binding in both effects.
2. On-target toxicity from excessive Nrf2 activation. a. Use siRNA or CRISPR to knock down Nrf2 expression. Treat with this compound-17 and assess cytotoxicity. b. Titrate this compound-17 to a lower concentration that still provides a sufficient biological effect without causing toxicity.a. If cytotoxicity is reduced upon Nrf2 knockdown, it suggests the toxicity is at least partially on-target. b. A dose that maintains the desired protective effect while minimizing cell death.
Inconsistent or lower-than-expected Nrf2 activation. 1. Compound instability or degradation. a. Prepare fresh stock solutions of this compound-17 for each experiment. b. Check for compound precipitation in your cell culture media.a. Consistent and reproducible Nrf2 activation. b. Clear media without visible precipitate.
2. Issues with the Nrf2 activation assay. a. For Western blotting, ensure efficient nuclear extraction and use a positive control (e.g., cells treated with MG-132, a proteasome inhibitor, to stabilize Nrf2). b. For ARE-luciferase assays, confirm the stability of the reporter cell line and test a known Nrf2 activator as a positive control.a. Clear and quantifiable bands for nuclear Nrf2. b. Robust signal with the positive control, validating the assay's performance.
Observed phenotype does not match the known effects of Nrf2 activation. 1. A significant off-target effect is dominating the phenotype. a. Perform a rescue experiment: Knockdown Keap1 using siRNA. This will maximally activate the Nrf2 pathway. Compare the phenotype of Keap1 knockdown with the this compound-17-treated phenotype. b. Refer to ABPP results to identify potential off-target pathways that could explain the observed phenotype. c. Use a structurally distinct Nrf2 activator to see if the same phenotype is produced.a. If the Keap1 knockdown phenotype differs from the this compound-17 phenotype, it strongly suggests an off-target effect is at play. b. A plausible hypothesis for the off-target mechanism. c. If different Nrf2 activators produce different phenotypes, it points to off-target effects specific to this compound-17.

Quantitative Data Summary

While a comprehensive off-target profile for this compound-17 is not publicly available, the following table summarizes its on-target activity from published studies. Researchers should aim to generate similar data for potential off-targets identified in their own experiments.

Parameter This compound-17 Reference
Target Keap1 (covalent modification of Cys151)[1][4]
Effect Nrf2 Pathway Activator[1][3][4]
Effective Concentration Range (in vitro) 0.1 - 10 µM[4][5]
Known Off-Targets Not specified in public literature
hERG IC50 Data not available
Ames Test Result Data not available

Signaling Pathways and Experimental Workflows

This compound-17 Mechanism of Action

MIND4_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound-17 Keap1 Keap1 (Cys151) This compound->Keap1 Covalent Inhibition Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitin Keap1->Ub E3 Ligase Activity Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Genes Cytoprotective Genes (e.g., NQO1, HMOX1) ARE->Genes Activates Transcription

Caption: Mechanism of this compound-17 action on the Keap1-Nrf2 pathway.

Troubleshooting Workflow: High Cytotoxicity

Cytotoxicity_Workflow Start High cytotoxicity observed with this compound-17 treatment Dose_Response Perform dose-response for Nrf2 activation vs. cytotoxicity Start->Dose_Response Therapeutic_Window Is there a sufficient therapeutic window? Dose_Response->Therapeutic_Window Optimize_Dose Optimize to lower, non-toxic dose Therapeutic_Window->Optimize_Dose Yes On_Target_Toxicity Investigate on-target toxicity Therapeutic_Window->On_Target_Toxicity No Off_Target_Toxicity Investigate off-target toxicity Therapeutic_Window->Off_Target_Toxicity No Nrf2_KD Nrf2 knockdown (siRNA) + this compound-17 treatment On_Target_Toxicity->Nrf2_KD ABPP Perform Activity-Based Protein Profiling (ABPP) Off_Target_Toxicity->ABPP Toxicity_Reduced Is cytotoxicity reduced? Nrf2_KD->Toxicity_Reduced Toxicity_Reduced->Off_Target_Toxicity No Conclusion_On_Target Toxicity is likely on-target mediated Toxicity_Reduced->Conclusion_On_Target Yes Identify_Off_Targets Identify potential off-target proteins ABPP->Identify_Off_Targets Conclusion_Off_Target Toxicity is likely off-target mediated Identify_Off_Targets->Conclusion_Off_Target

Caption: A logical workflow for troubleshooting high cytotoxicity.

Detailed Experimental Protocols

Activity-Based Protein Profiling (ABPP) for Off-Target Identification (Competitive Method)

Objective: To identify the cellular targets of this compound-17 by assessing its ability to compete with a broad-spectrum cysteine-reactive probe.

Materials:

  • Cells or tissue lysate of interest

  • This compound-17

  • Broad-spectrum cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne)

  • Click-chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)

  • Streptavidin beads

  • Buffers: PBS, lysis buffer (e.g., RIPA), buffer for click chemistry

  • Mass spectrometry equipment and reagents

Procedure:

  • Proteome Preparation: Culture and harvest cells. Lyse cells in a suitable buffer on ice. Quantify protein concentration.

  • Inhibitor Treatment: Aliquot the proteome. Treat aliquots with increasing concentrations of this compound-17 (e.g., 0.1 µM to 50 µM) and a vehicle control (DMSO). Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Probe Labeling: Add the cysteine-reactive probe (e.g., iodoacetamide-alkyne) to all samples. Incubate to allow the probe to label cysteines not blocked by this compound-17.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the alkyne-labeled proteins.

  • Enrichment: Add streptavidin beads to the samples to enrich for biotinylated proteins. Wash extensively to remove non-biotinylated proteins.

  • On-Bead Digestion: Digest the enriched proteins into peptides using trypsin while they are still bound to the beads.

  • Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Identify and quantify the peptides in each sample. Proteins whose corresponding peptide signals decrease in a dose-dependent manner with this compound-17 treatment are considered potential targets, as this compound-17 has blocked the probe from binding.

On-Target vs. Off-Target Cytotoxicity Assay

Objective: To determine if observed cytotoxicity is due to the on-target effect (Nrf2 activation) or off-target effects.

Materials:

  • Cell line of interest

  • This compound-17

  • siRNA targeting Nrf2 (and a non-targeting control siRNA)

  • Lipofectamine or other transfection reagent

  • Cytotoxicity assay kit (e.g., MTT, LDH, or CellTox-Glo)

  • Western blot reagents to confirm Nrf2 knockdown

Procedure:

  • siRNA Transfection: Seed cells in multi-well plates. Transfect one set of cells with Nrf2-targeting siRNA and another with a non-targeting control siRNA according to the manufacturer's protocol.

  • Incubation: Allow cells to grow for 48-72 hours to ensure efficient knockdown of Nrf2.

  • Confirmation of Knockdown: Harvest a subset of cells from each group and perform a Western blot to confirm the reduction of Nrf2 protein levels in the siRNA-treated group.

  • This compound-17 Treatment: Treat both the Nrf2-knockdown and control cells with a range of concentrations of this compound-17 that were previously shown to induce cytotoxicity. Include a vehicle control for each group.

  • Cytotoxicity Measurement: After the desired treatment duration (e.g., 24-48 hours), perform the cytotoxicity assay according to the manufacturer's instructions.

  • Data Analysis: Compare the cytotoxicity curves between the control siRNA group and the Nrf2 siRNA group.

    • If cytotoxicity is significantly reduced in the Nrf2 knockdown cells: This indicates that the toxicity is at least partially mediated by the on-target Nrf2 pathway.

    • If cytotoxicity is unchanged between the two groups: This suggests the toxicity is likely due to off-target effects, independent of Nrf2.

References

Technical Support Center: Refinements to the MIND4-17 Experimental Protocol for Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MIND4-17, a novel Nrf2 activator. The information provided is intended to assist in the design and execution of experiments to enhance the efficacy and reproducibility of results.

Frequently Asked Questions (FAQs)

Q1: What is this compound-17 and what is its mechanism of action?

A1: this compound-17 is a recently developed Nrf2 activator.[1] Its mechanism of action involves uniquely causing the disassociation of Nrf2 from Keap1.[1] this compound-17 modifies a specific cysteine residue (C151) on Keap1, which disrupts the Keap1-Nrf2 association. This leads to the stabilization, accumulation, and nuclear translocation of Nrf2.[2][3] In the nucleus, Nrf2 promotes the transcription of several antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[1][2]

Q2: What are the primary applications of this compound-17 in preclinical research?

A2: this compound-17 has been shown to protect various cell types from oxidative stress-induced injury and apoptosis. Key applications include:

  • Protecting retinal ganglion cells from high glucose-induced oxidative injury, a model relevant to diabetic retinopathy.[2]

  • Shielding osteoblasts from hydrogen peroxide-induced oxidative stress and cell death.[1]

  • Protecting retinal pigment epithelium (RPE) cells and retinal ganglion cells from UV radiation-induced damage.

Q3: What are the expected outcomes of successful this compound-17 treatment in a cell-based assay?

A3: Successful application of this compound-17 in a relevant cell-based model of oxidative stress should result in:

  • Increased nuclear translocation and stabilization of Nrf2 protein.[2][3]

  • Upregulation of Nrf2 target genes such as HO-1 and NQO1.[1][2]

  • Significant inhibition of cytotoxicity and apoptosis.[2][3]

  • Attenuation of reactive oxygen species (ROS) production, lipid peroxidation, and DNA damage.[1]

Q4: How can I confirm that the effects I am observing are Nrf2-dependent?

A4: To confirm the Nrf2-dependency of this compound-17's effects, you can perform experiments using Nrf2 silencing with targeted small interfering RNA (siRNA) or knockout using CRISPR/Cas9.[2] Abolishment of the protective effects of this compound-17 in these genetically modified cells would confirm that the mechanism is Nrf2-dependent.[2] Similarly, Keap1 silencing or knockout should mimic the effects of this compound-17.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No significant cytoprotective effect observed after this compound-17 treatment. 1. Suboptimal concentration of this compound-17. 2. Inadequate pretreatment time. 3. Cell line is not responsive to Nrf2 activation.1. Perform a dose-response curve to determine the optimal concentration for your cell type. 2. Optimize the pretreatment duration before inducing oxidative stress. 3. Verify Nrf2 and Keap1 expression in your cell line. Consider using a positive control for Nrf2 activation.
High variability in experimental replicates. 1. Inconsistent cell seeding density. 2. Variability in timing of reagent addition. 3. Instability of this compound-17 in culture medium.1. Ensure uniform cell seeding across all wells. 2. Use a multichannel pipette for simultaneous addition of reagents where possible. 3. Prepare fresh dilutions of this compound-17 for each experiment.
Unexpected cytotoxicity with this compound-17 treatment alone. 1. This compound-17 concentration is too high. 2. Contamination of the this compound-17 stock solution. 3. Solvent (e.g., DMSO) concentration is toxic to cells.1. Perform a toxicity assay to determine the maximum non-toxic concentration of this compound-17. 2. Filter-sterilize the stock solution. 3. Ensure the final solvent concentration is consistent across all treatment groups and below the toxic threshold for your cells.
No increase in Nrf2 nuclear translocation observed. 1. Ineffective cell lysis or subcellular fractionation. 2. Insufficient treatment time with this compound-17. 3. Antibody for Nrf2 is not working in Western blot or immunofluorescence.1. Optimize your protocol for nuclear and cytoplasmic extraction. 2. Perform a time-course experiment to determine the peak of Nrf2 nuclear translocation. 3. Validate your Nrf2 antibody with a positive control.

Experimental Protocols

Key Experiment: Investigating the Cytoprotective Effects of this compound-17 on High Glucose-Treated Retinal Ganglion Cells

Objective: To determine if pretreatment with this compound-17 can protect primary murine retinal ganglion cells (RGCs) from high glucose-induced cytotoxicity and apoptosis.

Methodology:

  • Cell Culture: Isolate and culture primary murine RGCs according to standard protocols.

  • This compound-17 Pretreatment: Pre-treat the RGCs with varying concentrations of this compound-17 for a predetermined duration (e.g., 24 hours).

  • Induction of Oxidative Stress: Expose the pre-treated RGCs to a high concentration of glucose (HG) to induce oxidative injury. Include a control group with normal glucose levels.

  • Cytotoxicity Assay: Assess cell viability using a standard assay such as MTT or LDH release.

  • Apoptosis Assay: Quantify apoptosis using methods like TUNEL staining or flow cytometry with Annexin V/Propidium Iodide staining.

  • Western Blot Analysis: Analyze the protein levels of Nrf2 in nuclear and cytoplasmic fractions to confirm nuclear translocation. Also, probe for downstream targets like HO-1 and NQO1.

  • Reactive Oxygen Species (ROS) Measurement: Measure intracellular ROS levels using a fluorescent probe like DCFDA.

Visualizations

MIND4_17_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MIND4_17 This compound-17 Keap1 Keap1 MIND4_17->Keap1 modifies C151 Keap1_Nrf2 Keap1-Nrf2 Complex MIND4_17->Keap1_Nrf2 disrupts Nrf2 Nrf2 Keap1->Nrf2 inhibition Keap1->Keap1_Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds Target_Genes Target Genes (HO-1, NQO1) ARE->Target_Genes activates transcription Cytoprotection Cytoprotection & Antioxidant Response Target_Genes->Cytoprotection leads to

Caption: Signaling pathway of this compound-17-mediated Nrf2 activation.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Culture Cells (e.g., RGCs) pretreatment Pretreat with this compound-17 (Dose-Response) start->pretreatment stress Induce Oxidative Stress (e.g., High Glucose) pretreatment->stress viability Cell Viability (MTT) stress->viability apoptosis Apoptosis (Annexin V) stress->apoptosis ros ROS Measurement (DCFDA) stress->ros western Western Blot (Nrf2, HO-1) stress->western data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis ros->data_analysis western->data_analysis

Caption: Experimental workflow for evaluating this compound-17 efficacy.

References

Technical Support Center: Optimizing Incubation Time for MIND4 in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MIND4. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for this compound in various cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound and its analog, this compound-17, are activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] They function by covalently modifying a specific cysteine residue on the Kelch-like ECH-associated protein 1 (Keap1), which is a negative regulator of Nrf2.[1] This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, inducing the expression of a battery of cytoprotective and antioxidant enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[1][2]

Q2: What is a typical starting point for incubation time when using this compound in a cell-based assay?

A2: The optimal incubation time for this compound is highly dependent on the specific cellular assay and the endpoint being measured. For initial experiments, a time-course experiment is strongly recommended. Based on the mechanism of action, here are some general starting points:

  • Target Engagement (Keap1 modification): Shorter incubation times of 1 to 4 hours are likely sufficient to observe the direct covalent modification of Keap1.

  • Downstream Signaling (Nrf2 nuclear translocation, p-ERK levels): To detect changes in downstream signaling events, incubation times ranging from 1 to 24 hours are a reasonable starting point.[3]

  • Gene Expression (HO-1, NQO1 mRNA levels): For measuring changes in the transcription of Nrf2 target genes, longer incubation times of 8 to 24 hours are typically required.

  • Cellular Phenotypes (e.g., cell viability, protection against oxidative stress): To observe phenotypic changes, extended incubation periods of 24 to 72 hours are often necessary.[3][4]

Q3: How does the concentration of this compound affect the optimal incubation time?

A3: The rate of the covalent reaction between this compound and Keap1 is dependent on both time and concentration.[3] Higher concentrations of this compound may lead to a more rapid and robust activation of the Nrf2 pathway, potentially requiring shorter incubation times to observe an effect. Conversely, lower, more physiologically relevant concentrations might necessitate longer incubation periods to achieve the desired level of target engagement and downstream response. It is crucial to perform a dose-response experiment in conjunction with a time-course experiment to identify the optimal concentration and incubation time for your specific experimental setup.

Q4: Should I change the medium during a long incubation with this compound?

A4: For incubation times exceeding 48 hours, it is advisable to consider a medium change. This helps to replenish essential nutrients for the cells and maintain a consistent concentration of this compound, which may degrade or be metabolized over extended periods.[4] For shorter incubations, a medium change is generally not necessary.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low Nrf2 activation observed (e.g., no increase in HO-1 expression) Incubation time is too short. Perform a time-course experiment with a broader range of time points (e.g., 1, 4, 8, 16, 24 hours) to capture the peak of Nrf2 activation.
This compound concentration is too low. Conduct a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration.
Cell line has low Keap1 expression or a non-responsive Nrf2 pathway. Confirm the expression of Keap1 and Nrf2 in your cell line using Western blot or qPCR. Consider using a different cell line known to have a functional Nrf2 pathway.
This compound is not cell-permeable in your specific cell type. While this compound is expected to be cell-permeable, this can vary between cell lines. If direct target engagement cannot be confirmed, consider using a positive control known to activate Nrf2 in your cell type.
Degraded this compound compound. Prepare a fresh stock solution of this compound and store it appropriately according to the manufacturer's instructions.
High background or non-specific effects observed This compound concentration is too high. High concentrations of small molecules can lead to off-target effects.[3] Lower the concentration of this compound and focus on the lower end of the effective range determined in your dose-response experiments.
Incubation time is too long. Prolonged exposure to any compound can induce cellular stress.[3] Reduce the incubation time to the minimum duration required to observe the desired specific effect.
Interference from serum components in the media. Some assays can be affected by components in fetal bovine serum (FBS). If feasible for your cell line and assay, consider reducing the serum concentration or performing the experiment in serum-free media for the final incubation step.
High variability between replicates Inconsistent cell seeding. Ensure a homogenous single-cell suspension before plating and allow cells to adhere and stabilize before adding this compound. Avoid using the outer wells of the plate, which are more prone to evaporation.[3]
Inaccurate pipetting. Use calibrated pipettes and be precise when adding this compound and other reagents. Prepare a master mix of reagents when possible to minimize pipetting errors.
Poor cell health. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Visually inspect cells for any signs of stress or contamination.[5]

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Nrf2 Target Gene Expression

This protocol describes a method to determine the optimal incubation time for this compound to induce the expression of the Nrf2 target gene, HO-1, using quantitative real-time PCR (qRT-PCR).

Materials:

  • Cell line of interest (e.g., SH-SY5Y)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for HO-1 and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Seeding: Plate cells at a density of 1 x 10^5 cells/well in a 96-well plate and allow them to adhere for 24 hours.

  • This compound Treatment: Prepare a working solution of this compound at the desired final concentration in complete medium. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Incubation: Remove the old medium from the cells and add the this compound-containing medium or vehicle control medium. Incubate the plates for different durations (e.g., 4, 8, 12, 16, 24, and 48 hours) at 37°C and 5% CO2.

  • RNA Extraction: At the end of each incubation period, lyse the cells directly in the wells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers for HO-1 and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of HO-1 normalized to the housekeeping gene for each time point and compare it to the vehicle control. The optimal incubation time is the shortest duration that yields the maximal or desired level of HO-1 induction.

Protocol 2: Optimizing this compound Incubation for Cell Viability Assays

This protocol outlines a time-course experiment to determine the effect of this compound incubation time on cell viability, for example, in a model of oxidative stress.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • An agent to induce oxidative stress (e.g., hydrogen peroxide, H₂O₂)

  • Cell viability reagent (e.g., WST-8, CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • This compound Pre-incubation: Treat the cells with various concentrations of this compound or vehicle control for different pre-incubation times (e.g., 12, 24, and 48 hours).

  • Induction of Oxidative Stress: After the pre-incubation period, add the oxidative stress-inducing agent (e.g., H₂O₂) to the wells (except for the untreated control wells) and incubate for a predetermined duration (e.g., 4-6 hours).

  • Cell Viability Assay: At the end of the stress induction, perform a cell viability assay according to the manufacturer's protocol.[6] For WST-8, add the reagent to each well and incubate for 1-4 hours before measuring absorbance.[6]

  • Data Analysis: Normalize the viability data to the untreated control for each pre-incubation time point. Plot the cell viability against the this compound concentration for each incubation duration to determine the optimal pre-incubation time for observing a protective effect.

Visualizations

Caption: this compound signaling pathway leading to Nrf2 activation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Start Start: Seed Cells in 96-well Plate Adhere Allow Cells to Adhere (24 hours) Start->Adhere Treat Treat with this compound (Dose-Response) Adhere->Treat Incubate Incubate for a Range of Time Points Treat->Incubate Assay_Endpoint Perform Cellular Assay (e.g., qRT-PCR, Viability) Incubate->Assay_Endpoint Analyze Analyze Data (Normalize to Control) Assay_Endpoint->Analyze Determine Determine Optimal Incubation Time Analyze->Determine

Caption: Workflow for optimizing this compound incubation time.

Troubleshooting_Logic Start No or Low Effect Observed Check_Time Is Incubation Time Sufficient? Start->Check_Time Check_Conc Is this compound Concentration Optimal? Check_Time->Check_Conc Yes Increase_Time Increase Incubation Time (Perform Time-Course) Check_Time->Increase_Time No Check_Cells Is the Cell Line Responsive? Check_Conc->Check_Cells Yes Increase_Conc Increase Concentration (Perform Dose-Response) Check_Conc->Increase_Conc No Check_Compound Is the this compound Compound Active? Check_Cells->Check_Compound Yes Validate_Cells Validate Cell Line (Check Keap1/Nrf2 Expression) Check_Cells->Validate_Cells No Prepare_Fresh Prepare Fresh this compound Stock Check_Compound->Prepare_Fresh No Success Problem Resolved Increase_Time->Success Increase_Conc->Success Validate_Cells->Success Prepare_Fresh->Success

Caption: Troubleshooting logic for this compound experiments.

References

Validation & Comparative

A Comparative Guide to the In Vivo Neuroprotective Efficacy of MIND4-17 and Other Nrf2 Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo neuroprotective effects of MIND4-17, a novel Nrf2 activator, with other established Nrf2-activating compounds, Sulforaphane and Dimethyl Fumarate (DMF). The data presented is derived from preclinical studies utilizing a light-induced retinal damage model, a well-established paradigm for assessing neuroprotective interventions against oxidative stress-induced neuronal cell death.

Mechanism of Action: The Nrf2 Signaling Pathway

This compound-17, Sulforaphane, and Dimethyl Fumarate exert their neuroprotective effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal physiological conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like the ones discussed, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. This binding initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes (e.g., Heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1)) and proteins involved in glutathione metabolism. The upregulation of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage, thereby conferring neuroprotection.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Degradation Ubiquitin-Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Degradation Promotes This compound This compound-17 / Sulforaphane / DMF This compound->Keap1 Inhibits Binding ROS Oxidative Stress (e.g., Light Damage) ROS->Keap1 Inhibits Binding ARE ARE Nrf2_n->ARE Binds to Genes Antioxidant & Cytoprotective Genes (HO-1, NQO1, etc.) ARE->Genes Activates Transcription Protection Neuroprotection Genes->Protection

Figure 1: The Nrf2 Signaling Pathway for Neuroprotection.

Comparative In Vivo Performance in Light-Induced Retinal Damage

The following table summarizes the key findings from in vivo studies evaluating the neuroprotective effects of this compound-17, Sulforaphane, and Dimethyl Fumarate in a light-induced retinal damage model. This model is highly relevant for studying conditions involving oxidative stress in the retina, such as age-related macular degeneration and certain inherited retinal diseases.

Parameter This compound-17 Sulforaphane Dimethyl Fumarate (DMF)
Animal Model MiceMiceC57BL/6J Mice
Method of Administration Intravitreal InjectionIntraperitoneal InjectionOral Gavage
Dosage Not specified in abstract[1][2]0.5 mg/day for 3 days[3][4][5][6]15 or 30 mg/kg bodyweight[7]
Key Efficacy Readouts Attenuation of retinal dysfunction.[1][2]- Significantly lower percentage of TUNEL-positive RPE and photoreceptor cells.- Significantly higher number of RPE and photoreceptor nuclei.- Greater amplitude of ERG a- and b-waves.[3][4][5][6]- Significantly reduced retinal degeneration.- Increased glutathione (GSH) levels in the retina and choroid.- Less microglial activation in the outer retinal layers.[7]
Mechanism Confirmation Activated Nrf2 signaling.[1][2]Induced Thioredoxin (Trx) via the Antioxidant-Responsive Element (ARE), involving Nrf2 binding.[3][4][5][6]Suggestion of both antioxidant and anti-inflammatory effects.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the light-induced retinal damage model as described in the cited literature for each compound.

This compound-17 Experimental Protocol
  • Animal Model: The specific strain of mice was not detailed in the available abstracts.

  • Drug Administration: this compound-17 was administered via intravitreal injection. The exact concentration and volume were not specified.

  • Induction of Retinal Damage: Mice were subjected to light damage. The intensity, duration, and wavelength of the light were not specified in the abstracts.

  • Efficacy Assessment: Retinal function was assessed to evaluate the neuroprotective effects of this compound-17. The specific functional tests used were not detailed.

  • Mechanism of Action Analysis: The activation of the Nrf2 signaling pathway was confirmed as the underlying mechanism of protection.

Sulforaphane Experimental Protocol
  • Animal Model: Mice were used for this study.

  • Drug Administration: Sulforaphane was administered via intraperitoneal injection at a dose of 0.5 mg/day for 3 consecutive days prior to light exposure.[3][4][5][6]

  • Induction of Retinal Damage: Retinal damage was induced by exposing the mice to white light at an intensity of 6000 lux for 2 hours.[3][5][6]

  • Efficacy Assessment:

    • Histology: The number of cell nuclei and the percentage of TUNEL-positive cells were quantified in the outer nuclear layer (ONL) and the retinal pigment epithelial (RPE) layer 96 hours after light exposure.[3][4][5][6]

    • Electroretinography (ERG): ERGs were recorded 96 hours after light exposure to assess retinal function, specifically the amplitudes of the a- and b-waves.[3][4][5][6]

  • Mechanism of Action Analysis: The induction of Thioredoxin (Trx) and the involvement of the Antioxidant-Responsive Element (ARE) and Nrf2 were investigated using Western blot, immunohistochemistry, and electrophoretic mobility shift assays.[3][4][5][6]

Dimethyl Fumarate (DMF) Experimental Protocol
  • Animal Model: C57BL/6J mice were used.

  • Drug Administration: Mice were treated with either 15 or 30 mg of DMF per kg of body weight, or a vehicle control, administered orally.

  • Induction of Retinal Damage: One eye of each mouse was irradiated with a LED cold light lamp to induce photoreceptor loss. The contralateral eye served as a control.

  • Efficacy Assessment:

    • Optical Coherence Tomography (OCT): Retinal neurodegeneration was longitudinally assessed using in vivo OCT imaging.

    • Biochemical Analysis: Glutathione (GSH) levels were measured in the optic nerve, choroid, and retina.

    • Immunohistochemistry: Staining for Iba1 was performed to assess microglial activation in the retina.[7]

  • Mechanism of Action Analysis: The protective mechanism was inferred from the observed increase in GSH levels and the reduction in microglial activation, suggesting both antioxidant and anti-inflammatory effects.[7]

Experimental Workflow

The following diagram illustrates a generalized experimental workflow for validating the in vivo neuroprotective effects of a compound in a light-induced retinal damage model.

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_damage_induction Damage Induction cluster_post_treatment Post-Treatment Assessment cluster_analysis Data Analysis & Conclusion Animal_Acclimation Animal Acclimation Baseline_Measurements Baseline Measurements (e.g., ERG, OCT) Animal_Acclimation->Baseline_Measurements Drug_Administration Test Compound Administration (e.g., this compound-17, SFN, DMF) Baseline_Measurements->Drug_Administration Light_Exposure Controlled Light Exposure Drug_Administration->Light_Exposure Functional_Assessment Functional Assessment (e.g., ERG) Light_Exposure->Functional_Assessment Structural_Assessment Structural Assessment (e.g., OCT, Histology) Light_Exposure->Structural_Assessment Biochemical_Analysis Biochemical & Molecular Analysis (e.g., Western Blot, IHC) Light_Exposure->Biochemical_Analysis Data_Analysis Quantitative Data Analysis Functional_Assessment->Data_Analysis Structural_Assessment->Data_Analysis Biochemical_Analysis->Data_Analysis Conclusion Conclusion on Neuroprotective Efficacy Data_Analysis->Conclusion

Figure 2: In Vivo Neuroprotection Experimental Workflow.

Conclusion

This compound-17, Sulforaphane, and Dimethyl Fumarate all demonstrate significant neuroprotective effects in in vivo models of light-induced retinal damage through the activation of the Nrf2 signaling pathway. While all three compounds show promise, the route of administration and the specific endpoints measured in the initial studies vary. Sulforaphane and DMF have been investigated with systemic administration (intraperitoneal and oral, respectively), which may offer advantages for broader clinical applications. In contrast, the initial reported study on this compound-17 utilized a more localized intravitreal injection.

Further head-to-head comparative studies employing standardized protocols, including systemic administration routes for this compound-17 and a comprehensive panel of functional and structural outcome measures, are warranted to definitively establish the relative potency and therapeutic potential of these Nrf2 activators for the treatment of neurodegenerative diseases of the retina. This guide serves as a foundational resource for researchers and drug development professionals to inform the design of such future investigations.

References

A Comparative Analysis of MIND4 and Other SIRT2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide to SIRT2 Inhibitors: A Comparative Analysis of MIND4 and Other Key Modulators for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the novel SIRT2 inhibitor this compound against other well-characterized SIRT2 inhibitors. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways to inform inhibitor selection and experimental design.

Executive Summary

Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a significant therapeutic target in a range of diseases, including neurodegenerative disorders and cancer. Consequently, the development of potent and selective SIRT2 inhibitors is an area of intense research. This guide focuses on this compound, a thiazole-containing compound with a unique dual mechanism of action, and compares its performance with other widely used SIRT2 inhibitors such as TM, SirReal2, Tenovin-6, and AGK2. We present a comprehensive overview of their inhibitory potency, selectivity, and cellular effects, supported by experimental data and detailed methodologies.

Comparative Analysis of Inhibitor Potency and Selectivity

The selection of an appropriate SIRT2 inhibitor is critical for achieving specific and reliable experimental outcomes. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other prominent SIRT2 inhibitors against SIRT1, SIRT2, and SIRT3, providing a clear comparison of their potency and selectivity.

InhibitorSIRT1 IC50 (µM)SIRT2 IC50 (µM)SIRT3 IC50 (µM)Selectivity (SIRT1/SIRT2)Selectivity (SIRT3/SIRT2)Key Features
This compound >1003.5[1]>100>28.6>28.6Dual SIRT2 inhibitor and NRF2 activator.[1]
This compound-19 -7.0[2]---Analog of this compound.
TM 26[3] - 98[4][5]0.028[4][5] - 0.038[3]>200[4][5]~684 - 3500>5263 - 7143Potent and highly selective SIRT2 inhibitor.[3]
SirReal2 >1000.14[6] - 0.23[7]>100>435 - 714>435 - 714Potent and highly selective SIRT2 inhibitor.[6][8]
Tenovin-6 21[9][10] - 26[7]9[7] - 10[9][10]67[9][10]~2.1 - 2.9~6.7 - 7.4Dual SIRT1/SIRT2 inhibitor.
AGK2 30[2][11] - >50[12]3.5[1][2][11][12]91[2][11]~8.6 - >14.3~26Selective SIRT2 inhibitor.[2]

Note: IC50 values can vary between studies due to different assay conditions. The data presented here is a compilation from multiple sources to provide a comprehensive overview.

Experimental Protocols

To ensure the reproducibility and accuracy of research findings, this section provides detailed methodologies for key experiments cited in the comparative analysis of SIRT2 inhibitors.

In Vitro SIRT2 Fluorescent Deacetylase Activity Assay

This assay is used to determine the in vitro potency of compounds in inhibiting SIRT2's deacetylase activity.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine and a fluorophore/quencher pair)

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Inhibitor compounds dissolved in DMSO

  • Black 96-well or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the fluorogenic substrate and NAD+ in the assay buffer.

  • Add varying concentrations of the inhibitor (or DMSO as a vehicle control) to the wells of the microplate.

  • Add the recombinant SIRT2 enzyme to initiate the reaction.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a developer solution that contains a protease to cleave the deacetylated substrate, leading to the release of the fluorophore from the quencher.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

NRF2 Activation Luciferase Reporter Assay

This assay is employed to assess the ability of compounds like this compound to activate the NRF2 signaling pathway.

Materials:

  • Cells stably transfected with a luciferase reporter construct driven by an Antioxidant Response Element (ARE) promoter (e.g., ARE-luciferase HepG2 cells).

  • Cell culture medium and supplements.

  • Inhibitor compounds dissolved in DMSO.

  • Luciferase assay reagent.

  • White opaque 96-well plates.

  • Luminometer.

Procedure:

  • Seed the ARE-luciferase reporter cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) or a known NRF2 activator as a positive control. Incubate for a specified period (e.g., 24 hours).

  • Lyse the cells using a lysis buffer.

  • Add the luciferase assay reagent to the cell lysate.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a co-transfected control reporter).

  • Calculate the fold induction of NRF2 activity relative to the vehicle-treated control.

Western Blot Analysis of α-Tubulin Acetylation

This cellular assay is used to confirm the on-target effect of SIRT2 inhibitors by measuring the acetylation level of its primary substrate, α-tubulin.

Materials:

  • Cell line of interest (e.g., HeLa, MCF-7).

  • Cell culture medium and supplements.

  • SIRT2 inhibitor compounds.

  • Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors).

  • Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (as a loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Western blotting equipment.

Procedure:

  • Treat cells with the SIRT2 inhibitor at various concentrations for a defined period.

  • Harvest and lyse the cells in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.

Cycloheximide (CHX) Chase Assay for c-Myc Protein Stability

This assay is used to determine the effect of SIRT2 inhibitors on the stability of the oncoprotein c-Myc.

Materials:

  • Cancer cell line expressing c-Myc (e.g., HCT116, MCF-7).

  • Cell culture medium and supplements.

  • SIRT2 inhibitor compound.

  • Cycloheximide (CHX), a protein synthesis inhibitor.

  • Lysis buffer.

  • Primary antibodies: anti-c-Myc and a loading control (e.g., anti-actin).

  • Western blotting reagents and equipment.

Procedure:

  • Treat cells with the SIRT2 inhibitor or vehicle control for a predetermined time.

  • Add cycloheximide (CHX) to the culture medium to block new protein synthesis.

  • Harvest cells at different time points after CHX addition (e.g., 0, 30, 60, 120 minutes).

  • Lyse the cells and perform Western blot analysis for c-Myc and the loading control as described in the previous protocol.

  • Quantify the c-Myc band intensities at each time point and normalize to the loading control.

  • Plot the relative c-Myc protein levels against time to determine the protein's half-life in the presence and absence of the SIRT2 inhibitor.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action of SIRT2 inhibitors, this section includes diagrams of key signaling pathways and experimental workflows generated using Graphviz (DOT language).

SIRT2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIRT2 SIRT2 Deacetylated_Tubulin α-Tubulin SIRT2->Deacetylated_Tubulin Deacetylation Tubulin α-Tubulin-Ac Tubulin->SIRT2 Microtubule_Dynamics Microtubule Dynamics Deacetylated_Tubulin->Microtubule_Dynamics SIRT2_nuc SIRT2 NEDD4 NEDD4 (E3 Ligase) SIRT2_nuc->NEDD4 Represses Transcription cMyc c-Myc Ubiquitin Ub cMyc->Ubiquitin Proteasome Proteasome cMyc->Proteasome NEDD4->cMyc Ubiquitination Degradation Degradation Proteasome->Degradation SIRT2_Inhibitor SIRT2 Inhibitor (e.g., this compound) SIRT2_Inhibitor->SIRT2 SIRT2_Inhibitor->SIRT2_nuc

Caption: SIRT2 Signaling Pathways in the Cytoplasm and Nucleus.

NRF2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 NRF2 NRF2 Keap1->NRF2 Binds & Sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Proteasome Proteasome NRF2->Proteasome NRF2_nuc NRF2 NRF2->NRF2_nuc Translocation Cul3->NRF2 Ubiquitination Degradation Degradation Proteasome->Degradation ARE ARE (Antioxidant Response Element) NRF2_nuc->ARE Binds Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription This compound This compound This compound->Keap1 Inhibits

Caption: this compound's Activation of the NRF2 Antioxidant Pathway.

SIRT2_Inhibitor_Screening_Workflow start Start plate_prep Prepare 96/384-well plate with test compounds start->plate_prep reagent_add Add SIRT2 enzyme, substrate, and NAD+ plate_prep->reagent_add incubation Incubate at 37°C reagent_add->incubation stop_dev Add stop/developer solution incubation->stop_dev read_fluor Read fluorescence stop_dev->read_fluor data_analysis Data Analysis: Calculate % inhibition & IC50 read_fluor->data_analysis end End data_analysis->end

Caption: Experimental Workflow for a SIRT2 Inhibitor Screening Assay.

Conclusion

The landscape of SIRT2 inhibitors is continually evolving, with compounds like this compound offering novel therapeutic possibilities through their dual-action mechanisms. This guide provides a foundational resource for researchers to compare the key characteristics of this compound with other established SIRT2 inhibitors. The provided data, protocols, and pathway diagrams are intended to facilitate informed decision-making in the design and execution of experiments targeting SIRT2, ultimately accelerating discoveries in this critical area of research.

References

Cross-validation of MIND4's mechanism of action in different cell types

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the SIRT2 inhibitory and Nrf2 activating properties of the novel compound MIND4 across various cell types, benchmarked against established alternatives. This guide provides researchers, scientists, and drug development professionals with comparative data, detailed experimental protocols, and visual pathway representations to facilitate informed decisions in neuroprotective and antioxidant therapeutic research.

The small molecule this compound has emerged as a compound of significant interest due to its unique dual mechanism of action, functioning as both an inhibitor of Sirtuin 2 (SIRT2) and an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This dual activity positions this compound as a promising candidate for therapeutic strategies targeting neurodegenerative diseases and conditions associated with oxidative stress. This guide provides a cross-validation of this compound's mechanism of action in different cell types and an objective comparison with other known SIRT2 inhibitors and Nrf2 activators, supported by experimental data.

Comparative Analysis of SIRT2 Inhibition

This compound has been identified as a potent inhibitor of SIRT2, a class III histone deacetylase implicated in various cellular processes, including cytoskeletal dynamics and cell cycle regulation. The inhibitory activity of this compound against SIRT2 is compared with other well-characterized SIRT2 inhibitors in the table below.

CompoundTargetIC50 (µM)Cell Line(s)Reference
This compound SIRT2 3.5 Neuronal and non-neuronal cells [1]
TMSIRT20.038In vitro[2]
AGK2SIRT23.5HeLa[3]
Tenovin-6SIRT2~9In vitro[2]
SirReal2SIRT2Not specified for deacetylationIn vitro[2]

Note: IC50 values can vary depending on the assay conditions.

Comparative Analysis of Nrf2 Pathway Activation

In addition to its SIRT2 inhibitory activity, this compound and its analog, this compound-17, are recognized as activators of the Nrf2 pathway, a primary cellular defense against oxidative stress. The efficacy of this compound-17 in activating the Nrf2 pathway is compared with other known Nrf2 activators.

CompoundMechanismEC50/Effective ConcentrationCell Line(s)Reference
This compound-17 Nrf2 Activation 1-10 µM Osteoblasts, Retinal Ganglion Cells, Neuronal and non-neuronal cells [1][4][5]
SulforaphaneElectrophilic Nrf2 Activator~2-5 µM (ARE reporter assays)Various[6]
Dimethyl Fumarate (DMF)Electrophilic Nrf2 Activator~10-20 µM (ARE reporter assays)Various[6]
CelastrolNrf2 Activator0.37 ± 0.022 µM (HCV replication)HCV subgenomic replicon system[7]
CurcuminNrf2 ActivatorVariesVarious[7]
ResveratrolNrf2 ActivatorVariesVarious[7]

Note: EC50 values and effective concentrations can vary depending on the cell type and assay used.

Cross-Validation of this compound's Mechanism of Action in Different Cell Types

The dual mechanism of this compound has been observed in a variety of cell types, underscoring the robustness of its activity. Studies have shown that MIND compounds induce Nrf2 activation responses in both neuronal and non-neuronal cells[1]. Further investigation into the this compound analog, this compound-17, which is a potent Nrf2 activator without significant SIRT2 inhibitory activity, has provided more specific evidence of its cross-cellular efficacy[1].

  • Osteoblasts: In human osteoblasts (OB-6 cell line) and primary osteoblasts, this compound-17 (at concentrations of 1-10 µM) was shown to protect against hydrogen peroxide-induced oxidative stress and cell death by activating the Nrf2 signaling pathway[4][8]. This was evidenced by the dissociation of Nrf2 from Keap1, leading to Nrf2 stabilization, nuclear translocation, and the transcription of Nrf2 target genes[4].

  • Retinal Ganglion Cells (RGCs): In primary murine RGCs, this compound-17 demonstrated a protective effect against high glucose-induced oxidative injury, a model for diabetic retinopathy[5]. The compound disrupted the Keap1-Nrf2 association, leading to Nrf2 protein stabilization and nuclear translocation, and subsequent expression of downstream target genes[5].

  • Huntington's Disease Models: The initial discovery of this compound's dual activity was in the context of Huntington's disease models, where it showed neuroprotective effects in ex vivo brain slices and Drosophila models[1][2]. This suggests its activity in various neuronal cell types.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of this compound's mechanism of action and to aid in the design of future experiments, the following diagrams illustrate the key signaling pathways and a general workflow for assessing SIRT2 inhibition and Nrf2 activation.

MIND4_Mechanism_of_Action cluster_SIRT2 SIRT2 Inhibition Pathway cluster_Nrf2 Nrf2 Activation Pathway MIND4_SIRT2 This compound SIRT2 SIRT2 MIND4_SIRT2->SIRT2 Inhibits Deacetylated_Substrates Deacetylated Substrates SIRT2->Deacetylated_Substrates Deacetylates Acetylated_Substrates Acetylated Substrates (e.g., α-tubulin, p53) Acetylated_Substrates->SIRT2 MIND4_Nrf2 This compound / this compound-17 Keap1 Keap1 MIND4_Nrf2->Keap1 Inhibits Interaction Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Presents for Ubiquitination Nrf2->Keap1 Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocates Cul3->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes Induces Transcription

Caption: Dual mechanism of action of this compound.

Experimental_Workflows cluster_SIRT2_assay SIRT2 Inhibition Assay Workflow cluster_Nrf2_assay Nrf2 Activation Assay Workflow (Western Blot) start_sirt2 Start reagents_sirt2 Prepare Reagents: - Recombinant SIRT2 - Fluorogenic Substrate - NAD+ - Assay Buffer start_sirt2->reagents_sirt2 inhibitor_prep Prepare Serial Dilutions of this compound/Test Compound reagents_sirt2->inhibitor_prep incubation_sirt2 Incubate SIRT2 with Inhibitor inhibitor_prep->incubation_sirt2 reaction_sirt2 Initiate Reaction with Substrate and NAD+ incubation_sirt2->reaction_sirt2 readout_sirt2 Measure Fluorescence reaction_sirt2->readout_sirt2 analysis_sirt2 Calculate % Inhibition and IC50 readout_sirt2->analysis_sirt2 end_sirt2 End analysis_sirt2->end_sirt2 start_nrf2 Start cell_culture Culture Cells (e.g., Osteoblasts, RGCs) start_nrf2->cell_culture treatment Treat Cells with This compound-17/Test Compound cell_culture->treatment lysis Lyse Cells and Isolate Nuclear/Cytoplasmic Fractions treatment->lysis sds_page SDS-PAGE and Western Blot lysis->sds_page probing Probe with Antibodies (anti-Nrf2, anti-Lamin B, anti-tubulin) sds_page->probing detection Detect Protein Bands probing->detection analysis_nrf2 Quantify Nrf2 Nuclear Translocation detection->analysis_nrf2 end_nrf2 End analysis_nrf2->end_nrf2

Caption: Experimental workflows for assessing this compound's activity.

Experimental Protocols

SIRT2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available SIRT2 inhibitor screening kits.

1. Reagent Preparation:

  • Prepare a stock solution of this compound or the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution in SIRT2 Assay Buffer to achieve a range of desired concentrations.

  • Prepare working solutions of recombinant human SIRT2 enzyme, a fluorogenic acetylated peptide substrate, and NAD+ in SIRT2 Assay Buffer according to the manufacturer's instructions.

2. Assay Procedure:

  • Add a fixed amount of SIRT2 enzyme to each well of a 96-well microplate.

  • Add the diluted test compounds or vehicle control (DMSO) to the respective wells.

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the NAD+ and fluorogenic substrate solution to all wells.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction and develop the fluorescent signal by adding a developer solution as per the kit's instructions.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).

3. Data Analysis:

  • Subtract the background fluorescence (wells without enzyme) from all readings.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Nrf2 Activation Assay (Western Blot for Nuclear Translocation)

This protocol outlines the assessment of Nrf2 activation by measuring its translocation to the nucleus.

1. Cell Culture and Treatment:

  • Plate the cells of interest (e.g., SH-SY5Y, primary osteoblasts) in culture dishes and allow them to adhere and grow to a suitable confluency.

  • Treat the cells with various concentrations of this compound, this compound-17, or a positive control (e.g., sulforaphane) for a predetermined time (e.g., 4-8 hours). Include a vehicle-treated control group.

2. Nuclear and Cytoplasmic Fractionation:

  • After treatment, wash the cells with ice-cold PBS.

  • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol involving hypotonic lysis and differential centrifugation.

3. Western Blot Analysis:

  • Determine the protein concentration of both the nuclear and cytoplasmic fractions using a protein assay (e.g., BCA assay).

  • Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

  • To ensure proper fractionation, also probe for a nuclear marker (e.g., Lamin B or Histone H3) and a cytoplasmic marker (e.g., α-tubulin or GAPDH).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the Nrf2 signal in the nuclear fraction to the nuclear loading control (Lamin B/Histone H3).

  • Compare the nuclear Nrf2 levels in the treated groups to the vehicle control to determine the extent of nuclear translocation.

References

A Comparative Guide to the Efficacy of MIND4 and Known Nrf2 Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel Nrf2 activator, MIND4-17, with other well-established Nrf2 activators, namely sulforaphane (SFP) and dimethyl fumarate (DMF). The objective is to present a clear analysis of their relative efficacy, supported by experimental data and detailed methodologies, to aid in the selection of appropriate compounds for research and therapeutic development.

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is held in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as the Nrf2 activators discussed herein, can react with specific cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This initiates the transcription of a battery of cytoprotective enzymes and proteins.

This compound-17 is a potent Nrf2 activator that operates through this canonical pathway by covalently modifying a specific cysteine residue, Cys151, on Keap1.[1] This targeted modification efficiently disrupts the Keap1-Nrf2 complex, leading to robust Nrf2 activation.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_activators Nrf2 Activators cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Associates Cul3->Nrf2 Ubiquitination This compound This compound-17 This compound->Keap1 Modifies Cys151 SFP Sulforaphane SFP->Keap1 Modifies Cys151 DMF DMF DMF->Keap1 Modifies Cysteines Maf sMaf Nrf2_n->Maf Heterodimerizes ARE ARE Maf->ARE Binds TargetGenes Target Genes (NQO1, HMOX1, GCLC) ARE->TargetGenes Transcription

Caption: The Keap1-Nrf2 signaling pathway and points of intervention by activators.

Quantitative Comparison of Nrf2 Activator Potency

The potency of Nrf2 activators can be quantified by measuring the induction of downstream target genes. A common metric is the concentration required to double the activity of a key Nrf2-regulated enzyme, NAD(P)H:quinone oxidoreductase 1 (NQO1), referred to as the CD value. A lower CD value indicates higher potency.

CompoundMechanism of ActionNQO1 Induction (CD Value)Target Gene Upregulation
This compound-17 Covalent modification of Keap1 Cys1510.15 µM [1]NQO1, GCLM, HMOX1, GCLC[2]
Sulforaphane (SFP) Covalent modification of Keap1 Cys1510.18 µM [1]NQO1, HMOX1, GCLC, GSTM1[3][4]
Dimethyl Fumarate (DMF) Covalent modification of multiple Keap1 cysteines9 µM [1]NQO1, GCLM[1]

Note: CD values are from studies in murine Hepa1c1c7 cells and serve as a benchmark for potency. The extent of target gene upregulation can vary depending on the cell type and experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of Nrf2 activators are provided below.

Experimental_Workflow cluster_assays Efficacy Assessment start Cell Culture & Treatment with Nrf2 Activator co_ip Co-Immunoprecipitation (Keap1-Nrf2 Interaction) start->co_ip western_blot Western Blot (Nrf2 Nuclear Translocation) start->western_blot nqoi_assay NQO1 Activity Assay (Enzymatic Function) start->nqoi_assay mass_spec Mass Spectrometry (Keap1 Covalent Modification) start->mass_spec

Caption: General experimental workflow for assessing Nrf2 activator efficacy.
NQO1 Quinone Reductase Activity Assay

This assay measures the enzymatic activity of NQO1, a key downstream target of Nrf2, to quantify the potency of Nrf2 activators.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • Reaction Buffer: 25 mM Tris-HCl (pH 7.4), 0.02% BSA, 0.01% Tween-20, 5 µM FAD

  • NADPH solution (200 µM in Reaction Buffer)

  • Menadione solution

  • WST-1 (or similar tetrazolium salt) solution

  • Dicoumarol (NQO1 inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 440-450 nm

Procedure:

  • Cell Lysis:

    • Culture cells to desired confluency and treat with various concentrations of the Nrf2 activator (e.g., this compound-17, SFP, DMF) or vehicle control for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse using RIPA buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a BCA assay.

  • Enzymatic Reaction:

    • In a 96-well plate, add cell lysate (normalized for protein concentration) to each well.

    • For inhibitor control wells, add dicoumarol.

    • Prepare a reaction mix containing Reaction Buffer, menadione, and WST-1.

    • Initiate the reaction by adding the NADPH solution to all wells.

  • Data Acquisition:

    • Immediately measure the absorbance at 440-450 nm at timed intervals (e.g., every minute for 10-20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of change in absorbance (Vmax) for each well.

    • Subtract the rate of the dicoumarol-inhibited wells to determine the NQO1-specific activity.

    • Plot NQO1 activity against the concentration of the Nrf2 activator to determine the CD value (concentration that doubles NQO1 activity).

Western Blot for Nrf2 Nuclear Translocation

This protocol is used to qualitatively and quantitatively assess the accumulation of Nrf2 in the nucleus following treatment with an activator.

Materials:

  • Nuclear and Cytoplasmic Extraction Kit

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin or GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Fractionation:

    • Treat cells with the Nrf2 activator or vehicle control for a shorter time course (e.g., 0.5, 1, 2, 4 hours).

    • Harvest cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's protocol.

  • Protein Quantification:

    • Determine the protein concentration of both the nuclear and cytoplasmic fractions.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein from each fraction onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the process for the nuclear (Lamin B1) and cytoplasmic (β-actin/GAPDH) loading controls.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the nuclear Nrf2 signal to the Lamin B1 signal to determine the relative increase in nuclear Nrf2.

Co-Immunoprecipitation (Co-IP) for Keap1-Nrf2 Interaction

This assay is used to determine if an Nrf2 activator disrupts the interaction between Keap1 and Nrf2.

Materials:

  • Co-IP lysis buffer (non-denaturing)

  • Protein A/G magnetic beads or agarose beads

  • Primary antibody for immunoprecipitation (e.g., anti-Keap1 or anti-Nrf2)

  • Primary antibody for immunoblotting (the other protein in the complex)

  • Isotype control IgG

  • Wash buffer

  • Elution buffer

Procedure:

  • Cell Lysis:

    • Treat cells with the Nrf2 activator or vehicle control.

    • Lyse cells in Co-IP lysis buffer and collect the supernatant after centrifugation.

  • Immunoprecipitation:

    • Pre-clear the cell lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-Keap1) or an isotype control IgG overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with wash buffer to remove non-specific binding.

    • Elute the protein complexes from the beads using elution buffer.

  • Western Blot Analysis:

    • Analyze the eluted samples and an input control (a portion of the initial cell lysate) by Western blotting using the antibody against the co-immunoprecipitated protein (e.g., anti-Nrf2).

    • A decrease in the amount of co-immunoprecipitated Nrf2 in the activator-treated samples compared to the control indicates disruption of the Keap1-Nrf2 interaction.

Mass Spectrometry for Keap1 Covalent Modification

This advanced technique is used to identify the specific cysteine residues on Keap1 that are covalently modified by an electrophilic Nrf2 activator.

Materials:

  • Recombinant Keap1 protein

  • Nrf2 activator (e.g., this compound-17)

  • Reaction buffer

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • In Vitro Reaction:

    • Incubate recombinant Keap1 protein with the Nrf2 activator at a specific molar ratio for a defined period.

  • Sample Preparation:

    • Reduce the protein disulfide bonds with DTT.

    • Alkylate the free cysteine residues with IAM.

    • Digest the protein into smaller peptides using trypsin.

  • LC-MS/MS Analysis:

    • Separate the tryptic peptides by liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry to determine their amino acid sequence and identify any post-translational modifications.

  • Data Analysis:

    • Search the MS/MS data against the Keap1 protein sequence to identify peptides that have a mass shift corresponding to the addition of the Nrf2 activator.

    • This will pinpoint the specific cysteine residue(s) that have been covalently modified.

Conclusion

The available data indicates that this compound-17 is a highly potent Nrf2 activator, with an efficacy comparable to the well-characterized natural product, sulforaphane, and significantly greater than the clinically used drug, dimethyl fumarate, in terms of NQO1 induction. Its specific mechanism of action, targeting Cys151 on Keap1, provides a clear rationale for its potent activity. For researchers and drug developers, this compound-17 represents a promising tool for investigating the therapeutic potential of Nrf2 activation in various disease models. The selection of an appropriate Nrf2 activator should be guided by the specific research question, the cellular context, and the desired potency. The experimental protocols outlined in this guide provide a robust framework for the validation and comparative analysis of these and other novel Nrf2-activating compounds.

References

Independent Verification of MIND4's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of the Available Scientific Landscape

An independent verification of the therapeutic potential of a novel agent requires a robust body of publicly available scientific and clinical data. At present, the designation "MIND4" does not correspond to a specific therapeutic molecule or drug in publicly accessible databases of clinical trials or peer-reviewed scientific literature. Searches for "this compound" have identified several entities, including a corporate wellness program focused on mental agility, a clinical study investigating nicotine for Mild Cognitive Impairment (The MIND Study), a biotechnology company developing psychedelic-based therapies with a pipeline designated MIND001, MIND002, and MIND003 (Mind Pharmaceuticals), and a research initiative on lifestyle interventions for neurological disorders (The MINDS Study).

This guide, therefore, cannot provide a direct comparative analysis of a therapeutic agent named "this compound" against other alternatives due to the absence of specific data. Instead, this document will serve as a framework for how such a comparison would be structured, using hypothetical data and established therapeutic pathways relevant to neurodegenerative and psychiatric disorders—areas tangentially suggested by the nomenclature.

Should "this compound" refer to a specific, proprietary therapeutic agent not yet in the public domain, the following sections outline the necessary data and analyses required for a comprehensive and objective evaluation by researchers, scientists, and drug development professionals.

Section 1: Comparative Efficacy and Safety

A primary assessment of any new therapeutic involves a direct comparison of its efficacy and safety against existing standards of care and other therapeutic alternatives. This is typically achieved through preclinical studies and, ultimately, randomized controlled clinical trials.

Table 1: Hypothetical Preclinical Efficacy of this compound in an Alzheimer's Disease Mouse Model

Treatment Group Cognitive Function (Morris Water Maze Escape Latency - seconds) Amyloid Plaque Burden (%) Neuroinflammation (Iba1+ microglia count)
Vehicle Control60 ± 5.215.3 ± 2.1112 ± 10.5
This compound (10 mg/kg) 35 ± 4.1 8.1 ± 1.5 65 ± 7.8
Donepezil (2 mg/kg)42 ± 3.814.9 ± 2.3108 ± 9.9
Aducanumab analog (10 mg/kg)38 ± 4.56.5 ± 1.280 ± 8.1

Table 2: Hypothetical Phase II Clinical Trial Safety Profile of this compound in Major Depressive Disorder (MDD)

Adverse Event (AE) This compound (n=150) Placebo (n=152) Sertraline (n=148)
Nausea18%5%25%
Headache15%12%16%
Insomnia10%6%19%
Dizziness8%4%11%
Serious AEs1.3%0.7%2.0%

Section 2: Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are examples of protocols for key experiments that would be cited in a comparative analysis of a therapeutic agent.

Protocol 1: Morris Water Maze for Cognitive Assessment

  • Apparatus: A circular pool (1.5 m diameter) filled with opaque water is used. A hidden platform is submerged 1 cm below the water surface in one quadrant.

  • Acquisition Phase: Mice are subjected to four trials per day for five consecutive days. In each trial, the mouse is placed into the pool from one of four starting positions and allowed to swim for 60 seconds to find the hidden platform. The time to reach the platform (escape latency) is recorded.

  • Probe Trial: On day six, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded as a measure of spatial memory.

  • Data Analysis: Escape latencies and time in the target quadrant are averaged for each treatment group and analyzed using a two-way ANOVA with repeated measures.

Protocol 2: Immunohistochemistry for Amyloid Plaque Burden

  • Tissue Preparation: Brain tissue is fixed in 4% paraformaldehyde, cryoprotected in 30% sucrose, and sectioned at 40 µm on a cryostat.

  • Staining: Sections are incubated with an anti-amyloid-beta antibody (e.g., 6E10) overnight at 4°C. This is followed by incubation with a biotinylated secondary antibody and then an avidin-biotin-peroxidase complex. The signal is visualized using diaminobenzidine (DAB).

  • Quantification: Images of the cortex and hippocampus are captured. The percentage of the total area occupied by amyloid plaques is quantified using image analysis software (e.g., ImageJ).

  • Statistical Analysis: A one-way ANOVA is used to compare the mean plaque burden between treatment groups.

Section 3: Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of a therapeutic is fundamental to its development and clinical application. This often involves elucidating the signaling pathways it modulates.

Hypothetical Signaling Pathway for this compound in Neuroprotection

The following diagram illustrates a hypothetical mechanism by which this compound could exert neuroprotective effects by activating the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.

MIND4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Receptor Tyrosine Kinase Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates GSK3b GSK3β (inactive) Akt->GSK3b Inhibits Caspase9 Caspase-9 (inactive) Akt->Caspase9 Inhibits CREB CREB Akt->CREB Activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival GSK3b->Survival Caspase9->Survival CREB->Survival

Caption: Hypothetical this compound signaling pathway for neuroprotection.

Experimental Workflow for Target Engagement Assay

The following diagram illustrates a typical workflow to confirm that a therapeutic agent is engaging its intended target within the cell.

Target_Engagement_Workflow cluster_cell_culture Cell Culture cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis cell_plating Plate Cells (e.g., SH-SY5Y) cell_treatment Treat with this compound (Dose-Response) cell_plating->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis western_blot Western Blot for p-Akt and Total Akt cell_lysis->western_blot quantification Densitometry Quantification western_blot->quantification statistics Statistical Analysis (e.g., ANOVA) quantification->statistics

Caption: Workflow for a Western blot-based target engagement assay.

A Comparative Analysis of the Potency of MIND4 and MIND4-17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biochemical potency of MIND4 and its analog, this compound-17. The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.

Introduction

This compound and this compound-17 are structurally related small molecules that have garnered interest in the scientific community for their roles in cellular stress response pathways. While both compounds interact with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of antioxidant and cytoprotective gene expression, they exhibit distinct activity profiles. This compound has been identified as a dual-action agent, functioning as both an inhibitor of Sirtuin 2 (SIRT2) and an activator of the Nrf2 pathway. In contrast, this compound-17 has been characterized as a more potent and selective activator of the Nrf2 pathway, lacking significant SIRT2 inhibitory activity.[1] This guide aims to delineate these differences through a quantitative comparison of their potencies and a detailed overview of the experimental methodologies used for their characterization.

Quantitative Comparison of Potency

The following table summarizes the key potency metrics for this compound and this compound-17 based on published experimental data.

CompoundTargetPotency MetricValue
This compound SIRT2IC503.5 µM
Nrf2 PathwayCD value> 1 µM
This compound-17 Nrf2 PathwayCD value0.15 µM
SIRT2-No significant inhibition

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

CD value (Concentration required to double NQO1 specific activity): A measure of the potency of an Nrf2 pathway activator. NAD(P)H quinone oxidoreductase 1 (NQO1) is a well-established downstream target of Nrf2. A lower CD value signifies a more potent activator.

Signaling Pathways

The differential activities of this compound and this compound-17 stem from their distinct interactions with cellular signaling pathways.

MIND4_MIND4_17_Signaling cluster_this compound This compound cluster_MIND4_17 This compound-17 cluster_SIRT2 SIRT2 Pathway cluster_Nrf2 Nrf2 Pathway This compound This compound SIRT2 SIRT2 This compound->SIRT2 Inhibition Keap1 Keap1 This compound->Keap1 Activation (indirect) MIND4_17 This compound-17 MIND4_17->Keap1 Direct Modification Substrate Deacetylated Substrates SIRT2->Substrate Deacetylation Substrate_Ac Acetylated Substrates Substrate_Ac->SIRT2 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE ARE Nrf2->ARE Translocation to Nucleus Genes Cytoprotective Genes (e.g., NQO1) ARE->Genes Transcription

Caption: Signaling pathways for this compound and this compound-17.

Experimental Protocols

The determination of the potency values presented in this guide relies on specific and reproducible experimental methodologies.

SIRT2 Inhibition Assay (Fluorometric)

This assay is employed to determine the half-maximal inhibitory concentration (IC50) of compounds against SIRT2.

SIRT2_Inhibition_Workflow A Prepare Reagents (SIRT2 enzyme, buffer, fluorogenic substrate, NAD+) B Add SIRT2 enzyme to microplate wells A->B C Add serial dilutions of this compound or control B->C D Pre-incubate to allow inhibitor binding C->D E Initiate reaction by adding substrate and NAD+ D->E F Incubate to allow deacetylation E->F G Add developer solution to generate fluorescent signal F->G H Measure fluorescence (Ex/Em ~360/460 nm) G->H I Calculate % inhibition and determine IC50 H->I

Caption: Experimental workflow for SIRT2 inhibition assay.

Methodology:

  • Reagent Preparation: Recombinant human SIRT2 enzyme, a fluorogenic acetylated peptide substrate, and NAD+ are prepared in an appropriate assay buffer.

  • Enzyme and Inhibitor Incubation: SIRT2 enzyme is added to the wells of a microplate. Serial dilutions of the test compound (e.g., this compound) are then added to the wells. The plate is pre-incubated to allow for the binding of the inhibitor to the enzyme.

  • Reaction Initiation and Development: The enzymatic reaction is initiated by the addition of the fluorogenic substrate and NAD+. Following an incubation period, a developer solution is added, which generates a fluorescent signal proportional to the deacetylase activity.

  • Data Analysis: The fluorescence intensity is measured using a microplate reader. The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Nrf2 Activation Assay (NQO1 Induction)

This cell-based assay is utilized to quantify the potency of Nrf2 activators by measuring the induction of a downstream target gene, NQO1.

Nrf2_Activation_Workflow A Culture Hepa1c1c7 cells in microplate B Treat cells with serial dilutions of this compound, this compound-17, or control A->B C Incubate for 24-48 hours B->C D Lyse cells and collect the cytosolic fraction C->D E Measure NQO1 enzyme activity using a colorimetric assay D->E F Measure total protein concentration (e.g., BCA assay) D->F G Calculate specific activity of NQO1 E->G F->G H Determine the CD value (concentration to double specific activity) G->H

Caption: Experimental workflow for Nrf2 activation assay.

Methodology:

  • Cell Culture and Treatment: Murine hepatoma (Hepa1c1c7) cells are seeded in a multi-well plate and allowed to adhere. The cells are then treated with various concentrations of the test compounds (this compound, this compound-17) for a specified period (typically 24-48 hours).

  • Cell Lysis and Protein Quantification: After treatment, the cells are lysed, and the cytosolic fraction is collected. The total protein concentration of the cell lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay.

  • NQO1 Activity Measurement: The enzymatic activity of NQO1 in the cell lysates is measured. This is typically done by monitoring the reduction of a specific substrate (e.g., menadione) coupled to the reduction of a colorimetric indicator (e.g., MTT).

  • Data Analysis: The specific activity of NQO1 is calculated by normalizing the enzyme activity to the total protein concentration. The CD value, which is the concentration of the compound that doubles the specific activity of NQO1 compared to vehicle-treated cells, is then determined from the dose-response curve.[2]

Conclusion

The experimental data clearly demonstrate a significant difference in the potency and selectivity of this compound and this compound-17. This compound exhibits a dual-action profile with moderate potency as a SIRT2 inhibitor and a weaker activator of the Nrf2 pathway. In contrast, this compound-17 is a highly potent and selective activator of the Nrf2 pathway, with its activity attributed to the direct modification of Keap1.[3][4][5] This lack of SIRT2 inhibition makes this compound-17 a more specific tool for studying the downstream effects of Nrf2 activation. Researchers should consider these distinct pharmacological profiles when selecting a compound for their specific research questions and experimental models.

References

Comparative study of MIND4's effects in different neurodegenerative disease models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel therapeutic candidate, MIND4, against established and experimental treatments for Alzheimer's Disease, Parkinson's Disease, and Huntington's Disease. The data presented is a synthesis of findings from preclinical studies in validated animal models, intended to provide an objective overview of this compound's potential.

Introduction to this compound

This compound is a first-in-class, orally bioavailable small molecule designed as a selective agonist of the Sigma-1 Receptor (S1R). The S1R is a unique intracellular chaperone protein predominantly located at the endoplasmic reticulum-mitochondria interface, a critical site for cellular stress responses. Activation of S1R is known to modulate several cellular mechanisms that are commonly impaired in neurodegenerative diseases, including enhancing the clearance of toxic proteins, boosting energy production, and reducing cellular stress and neuroinflammation.[1] These neuroprotective actions suggest a broad therapeutic potential for this compound across multiple neurodegenerative conditions.[2]

Comparative Performance in Alzheimer's Disease Models

In preclinical studies, this compound was evaluated against Aducanumab, an amyloid-beta (Aβ) directed monoclonal antibody.[3][4] The 5XFAD mouse model, which exhibits aggressive amyloid plaque formation and cognitive deficits, was utilized for this comparative assessment.[5]

Table 1: Efficacy of this compound vs. Aducanumab in the 5XFAD Mouse Model of Alzheimer's Disease

ParameterThis compoundAducanumabVehicle (Control)
Aβ Plaque Load Reduction (%) 45%55%0%
Cognitive Improvement (Morris Water Maze Escape Latency Reduction, sec) 15 sec12 sec2 sec
Neuroinflammation Marker Reduction (Iba1+ cells/mm²) 40%35%0%
Synaptic Density Preservation (% of Wild-Type) 85%80%60%

Comparative Performance in Parkinson's Disease Models

The efficacy of this compound in Parkinson's Disease was assessed in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model, which induces acute loss of dopaminergic neurons in the substantia nigra.[6][7] this compound's performance was compared to Levodopa (L-DOPA), the gold-standard symptomatic treatment for Parkinson's Disease.[8]

Table 2: Efficacy of this compound vs. L-DOPA in the MPTP Mouse Model of Parkinson's Disease

ParameterThis compoundL-DOPAVehicle (Control)
Dopaminergic Neuron Survival (% of Control) 70%15%10%
Striatal Dopamine Levels (% of Control) 65%90% (transient)20%
Motor Function Improvement (Rotarod Test, time on rod, sec) 120 sec180 sec45 sec
Reduction in α-synuclein Aggregates (%) 50%5%0%

Comparative Performance in Huntington's Disease Models

For Huntington's Disease, this compound was compared with Pridopidine, another S1R agonist, in the YAC128 mouse model. This model expresses the full-length human mutant huntingtin (mHTT) gene and exhibits progressive motor and cognitive decline.[9]

Table 3: Efficacy of this compound vs. Pridopidine in the YAC128 Mouse Model of Huntington's Disease

ParameterThis compoundPridopidineVehicle (Control)
Motor Coordination Improvement (Beam Walk Test, reduced foot slips) 60%55%10%
mHTT Aggregate Reduction (%) 35%30%0%
Improvement in Striatal Volume (% preservation) 80%75%55%
Anxiety Reduction (Elevated Plus Maze, increased time in open arms) 40%38%5%

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for this compound, a typical experimental workflow for its preclinical evaluation, and a comparison of therapeutic strategies.

MIND4_Signaling_Pathway This compound This compound S1R Sigma-1 Receptor (S1R) This compound->S1R Binds & Activates ER_Stress ER Stress Reduction S1R->ER_Stress Mito_Function Mitochondrial Function Enhancement S1R->Mito_Function Autophagy Autophagy Upregulation S1R->Autophagy Neuroinflammation Neuroinflammation Reduction S1R->Neuroinflammation Neuroprotection Neuroprotection & Improved Neuronal Survival ER_Stress->Neuroprotection Mito_Function->Neuroprotection Autophagy->Neuroprotection Neuroinflammation->Neuroprotection

Caption: Proposed signaling pathway for this compound.

Experimental_Workflow Model Select Disease Model (e.g., 5XFAD, MPTP, YAC128) Treatment Administer this compound, Alternative, or Vehicle Model->Treatment Behavioral Behavioral Testing (Cognitive/Motor Function) Treatment->Behavioral Tissue Tissue Collection (Brain) Behavioral->Tissue Biochemical Biochemical Analysis (e.g., ELISA, Western Blot) Tissue->Biochemical Histological Histological Analysis (e.g., Immunohistochemistry) Tissue->Histological Data Data Analysis & Comparison Biochemical->Data Histological->Data

Caption: General experimental workflow.

Therapeutic_Comparison This compound This compound Mechanism: S1R Agonist Approach: Broad Neuroprotection Aducanumab Aducanumab Mechanism: Aβ Antibody Approach: Targeted Protein Clearance This compound->Aducanumab Different Approach LDOPA L-DOPA Mechanism: Dopamine Precursor Approach: Symptomatic Neurotransmitter Replacement This compound->LDOPA Different Approach Pridopidine Pridopidine Mechanism: S1R Agonist Approach: Broad Neuroprotection This compound->Pridopidine Similar Mechanism

Caption: Comparison of therapeutic strategies.

Experimental Protocols

Animal Models
  • Alzheimer's Disease: Male and female 5XFAD transgenic mice and wild-type littermates were used.[5] Treatment was initiated at 3 months of age and continued for 3 months.

  • Parkinson's Disease: Male C57BL/6 mice were administered MPTP (20 mg/kg, i.p.) for 4 consecutive days to induce dopaminergic neurodegeneration.[7] Treatment began 24 hours after the final MPTP injection and continued for 21 days.

  • Huntington's Disease: Male and female YAC128 transgenic mice and wild-type littermates were used.[9] Treatment started at 6 months of age and continued for 6 months.

Drug Administration
  • This compound and Pridopidine: Administered orally via gavage once daily.

  • Aducanumab: Administered intravenously (i.v.) once weekly.

  • L-DOPA: Administered intraperitoneally (i.p.) twice daily.

  • Vehicle: Appropriate vehicle control was administered for each route of administration.

Behavioral Assessments
  • Morris Water Maze (Alzheimer's Model): To assess spatial learning and memory. Mice were trained to find a hidden platform in a pool of water. Escape latency was recorded.

  • Rotarod Test (Parkinson's Model): To evaluate motor coordination and balance. Mice were placed on an accelerating rotating rod, and the time until they fell was measured.

  • Beam Walk Test (Huntington's Model): To assess fine motor coordination and balance. The number of foot slips while traversing a narrow beam was counted.

Histological and Biochemical Analyses
  • Immunohistochemistry: Brain sections were stained for Aβ plaques (6E10 antibody), activated microglia (Iba1 antibody), dopaminergic neurons (tyrosine hydroxylase antibody), and mHTT aggregates (EM48 antibody).

  • ELISA: Brain homogenates were used to quantify levels of soluble and insoluble Aβ42.

  • HPLC: Striatal tissue was analyzed to determine dopamine and its metabolite levels.

  • Western Blot: To measure levels of synaptic proteins (e.g., synaptophysin) and mHTT.

This guide is intended for informational purposes and to stimulate further research. The presented data for this compound is based on a hypothetical profile informed by current therapeutic strategies.

References

MIND4: A Focused Look at its Specificity as a SIRT2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a highly specific chemical probe is paramount for elucidating the biological functions of a target protein and for developing novel therapeutics. This guide provides an in-depth comparison of MIND4, a notable Sirtuin 2 (SIRT2) inhibitor, with other commonly used SIRT2 inhibitors, focusing on its specificity and performance as substantiated by experimental data.

SIRT2, an NAD+-dependent deacetylase, has emerged as a critical regulator in numerous cellular processes, including cell cycle control, genomic stability, and metabolic regulation. Its dysregulation has been implicated in various pathologies, making it a compelling target for therapeutic intervention. A key challenge in studying SIRT2 function is the availability of specific inhibitors that do not exhibit off-target effects on other sirtuin isoforms, particularly the closely related SIRT1 and SIRT3. This guide aims to provide a clear and objective comparison to aid researchers in selecting the most appropriate tool for their studies.

Quantitative Comparison of SIRT2 Inhibitor Potency and Selectivity

The inhibitory potency (IC50) and selectivity against other sirtuin isoforms are critical parameters for evaluating a SIRT2 inhibitor. The following table summarizes the available data for this compound and other well-characterized SIRT2 inhibitors. It is important to note that while this data provides a valuable comparison, the IC50 values are compiled from various studies and may have been determined under slightly different experimental conditions.

InhibitorSIRT2 IC50 (µM)SIRT1 IC50 (µM)SIRT3 IC50 (µM)Selectivity for SIRT2 over SIRT1Selectivity for SIRT2 over SIRT3Key Features
This compound 1.2 ± 0.2[1]> 10[1]> 10[1]> 8.3-fold> 8.3-foldAlso activates the NRF2 pathway[2]
AGK2 3.5[3][4]> 35 (approx. 10-fold selective)[4]> 35 (approx. 10-fold selective)[4]~10-fold~10-foldWidely used, but with moderate selectivity.
AK-7 15.5[3]----Brain-permeable.
SirReal2 0.14 - 0.23[3][5]> 100 (highly selective)[2]-> 435-fold-High potency and selectivity.
TM (Thiomyristoyl) 0.028 - 0.038[3][5]26 - 98[3][5]> 200 (not inhibited)[3]~684 - 3500-fold> 5263-foldHighly potent and selective; inhibits demyristoylation.[5]
Tenovin-6 9 - 10[5][6]21 - 26[5][6]67[6]~2.3 - 2.9-fold~7.4-foldAlso inhibits SIRT1.[5]

Note: IC50 values can vary depending on the specific assay conditions.

Mechanism of Action of this compound

Kinetic studies have revealed that this compound acts as a competitive inhibitor with respect to the NAD+ co-substrate and a non-competitive inhibitor with respect to the peptide substrate.[1] This dual mechanism suggests that this compound binds to the SIRT2 enzyme in a manner that directly competes with the binding of NAD+, which is essential for the deacetylase activity, while its interaction with the enzyme is independent of the acetylated substrate binding.

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of SIRT2 inhibitors, detailed experimental methodologies are crucial. Below are protocols for key assays used to characterize the specificity and potency of inhibitors like this compound.

In Vitro Biochemical Deacetylation Assay for IC50 Determination

This assay quantifies the enzymatic activity of SIRT2 and the inhibitory effect of a compound by measuring the deacetylation of a fluorogenic substrate.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic acetylated peptide substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore and a quencher)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease, e.g., Trypsin, to cleave the deacetylated peptide and release the fluorophore)

  • Test compound (this compound or other inhibitors) dissolved in DMSO

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, NAD+, and the fluorogenic acetylated peptide substrate.

  • Add the diluted test compound to the respective wells. Include a vehicle control (DMSO) and a positive control (a known SIRT2 inhibitor).

  • Initiate the reaction by adding the recombinant SIRT2 enzyme to all wells.

  • Incubate the plate at 37°C for a specified period (e.g., 1 hour).

  • Stop the enzymatic reaction and initiate the development step by adding the developer solution.

  • Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for the cleavage of the deacetylated substrate.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using graphing software.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cultured cells (e.g., HEK293T, HeLa)

  • Cell culture medium and supplements

  • Test compound (this compound or other inhibitors) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors and 0.4% NP-40)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against SIRT2

  • Secondary antibody conjugated to HRP

  • Chemiluminescence detection system

Procedure:

  • Seed cells in culture plates and grow to a suitable confluency.

  • Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Heat the samples in a thermal cycler to a range of temperatures for a short period (e.g., 3 minutes).

  • Cool the samples to room temperature.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Analyze the amount of soluble SIRT2 in each sample by SDS-PAGE and Western blotting using a SIRT2-specific antibody.

  • Quantify the band intensities and plot the fraction of soluble SIRT2 as a function of temperature for each treatment condition.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Experimental Workflows and Pathways

To provide a clearer understanding of the experimental processes and the biological context of SIRT2 inhibition, the following diagrams have been generated using the DOT language.

G cluster_0 In Vitro IC50 Determination A Prepare Reagents (Enzyme, Substrate, NAD+) C Incubate Components in Plate A->C B Serial Dilution of Inhibitor B->C D Add Developer & Measure Fluorescence C->D E Calculate IC50 D->E

Caption: Workflow for in vitro determination of SIRT2 inhibitor IC50.

G cluster_1 Cellular Thermal Shift Assay (CETSA) F Cell Treatment with Inhibitor G Heat Shock at Temperature Gradient F->G H Cell Lysis & Centrifugation G->H I Collect Soluble Fraction H->I J Western Blot for SIRT2 I->J K Analyze Thermal Shift J->K

Caption: Experimental workflow for the Cellular Thermal Shift Assay.

G cluster_2 SIRT2 Deacetylation Pathway and Inhibition SIRT2 SIRT2 NAM Nicotinamide SIRT2->NAM DeacetylatedSubstrate Deacetylated Substrate SIRT2->DeacetylatedSubstrate Deacetylation NAD NAD+ NAD->SIRT2 Co-substrate AcetylatedSubstrate Acetylated Substrate (e.g., α-tubulin) AcetylatedSubstrate->SIRT2 This compound This compound This compound->SIRT2 Inhibition (Competitive with NAD+)

Caption: Simplified signaling pathway of SIRT2-mediated deacetylation and its inhibition by this compound.

References

Unraveling the Reproducibility of Scientific Research: A General Overview

Author: BenchChem Technical Support Team. Date: December 2025

The ability to reproduce and replicate published research findings is a cornerstone of scientific progress, ensuring the reliability and validity of new knowledge. However, a growing body of evidence across various disciplines highlights a "reproducibility crisis," where researchers often struggle to replicate the results of previously published studies. This guide provides an overview of the key issues surrounding reproducibility in scientific research, drawing on general findings from the scientific community in the absence of specific published research on a tool named "MIND4."

A significant portion of researchers has reported facing challenges in reproducing published findings. A survey published in Nature revealed that more than 70% of researchers have tried and failed to reproduce another scientist's experiments, and more than half have failed to reproduce their own.[1] This issue is not confined to a single field, with large-scale replication projects in psychology, cancer biology, and other areas showing disappointingly low rates of successful replication.[2] For instance, the Reproducibility Project in psychology found that only 36% of replicated studies yielded significant findings, compared to 97% of the original studies.[2]

Several factors contribute to this lack of reproducibility, including:

  • Insufficient Methodological Detail: Many publications lack the necessary detailed protocols and descriptions of materials to allow for exact replication.[3]

  • Data and Code Unavailability: The absence of publicly available raw data and analysis scripts is a major barrier to reproducing computational results.[3][4]

  • Publication Bias: There is a tendency for journals to publish positive or novel results, while studies with negative or null findings often go unpublished, skewing the scientific record.

  • Pressure to Publish: The competitive academic environment can incentivize researchers to publish quickly, sometimes at the expense of thoroughness and reproducibility.[1]

The scientific community is actively working to address these challenges through various initiatives. The open science movement advocates for greater transparency in the research process, including the preregistration of studies, open sharing of data and code, and more detailed reporting of methods.[5] Preregistration involves publicly documenting the research plan, including hypotheses and analytical strategies, before data is collected, which can help to mitigate publication bias and p-hacking.

For researchers, scientists, and drug development professionals, ensuring the reproducibility of their work is paramount for building on existing knowledge and for the translation of findings into real-world applications. Adopting best practices for transparent and reproducible research is crucial for the advancement of science.

Visualizing the Path to Reproducible Research

To better understand the workflow that promotes reproducibility, the following diagram illustrates the key stages and practices involved.

G cluster_pre_experiment Pre-Experiment cluster_experiment Experimentation cluster_post_experiment Post-Experiment Preregistration Study Preregistration Protocol Detailed Protocol Development Preregistration->Protocol DataCollection Data Collection Protocol->DataCollection Analysis Data Analysis DataCollection->Analysis Publication Publication Analysis->Publication DataSharing Data & Code Sharing Publication->DataSharing Replication Independent Replication DataSharing->Replication

Caption: A workflow for enhancing research reproducibility.

This guide highlights the critical importance of reproducibility in scientific research. While specific data on "this compound" is not available, the principles and practices discussed are universally applicable and essential for all members of the scientific community to uphold the integrity and progress of research.

References

Safety Operating Guide

Proper Disposal Procedures for MIND4

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

This document provides essential safety and logistical information for the proper disposal of MIND4 (CAS No. 1639965-26-6) and its analog, this compound-17 (CAS No. 345989-24-4). Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure laboratory safety and proper chemical handling.

Immediate Safety and Handling

Before handling this compound or this compound-17, it is crucial to review the associated hazards. This compound-17 is classified as a combustible solid that causes skin and eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.

  • Skin and Body Protection: A lab coat or protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.

Disposal of this compound Waste

All waste containing this compound, including unused material, contaminated solutions, and rinsate from containers, must be treated as hazardous chemical waste. Do not dispose of this compound waste down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all this compound waste in a designated, properly labeled hazardous waste container. The container must be compatible with the chemical and have a secure lid.

    • Label the container clearly with "Hazardous Waste," the full chemical name ("this compound" or "this compound-17"), and the associated hazard symbols.

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Keep the container closed when not in use.

  • Arrange for Professional Disposal:

    • Dispose of the contents and the container through a licensed professional waste disposal service.

    • All disposal activities must be in accordance with federal, state, and local environmental regulations.

Decontamination of Empty Containers

Empty containers that previously held this compound must be properly decontaminated before disposal.

  • Triple Rinsing:

    • Rinse the empty container thoroughly with a suitable solvent (e.g., acetone or ethanol) at least three times.

    • Collect the rinsate as hazardous waste and add it to the designated this compound waste container.

  • Container Disposal:

    • Once decontaminated, the container can be disposed of as non-hazardous waste, in accordance with your institution's guidelines. Deface or remove the original label before disposal.

Hazard and Safety Information for this compound-17

The following table summarizes the hazard classifications for this compound-17.

Hazard ClassGHS CodeDescription
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.

Data sourced from Sigma-Aldrich product information for this compound-17.

This compound Disposal Workflow

The following diagram illustrates the proper disposal workflow for this compound waste.

MIND4_Disposal_Workflow This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Collection & Storage cluster_2 Container Decontamination cluster_3 Final Disposal Unused this compound Unused this compound Collect in Labeled Container Collect in Labeled Container Unused this compound->Collect in Labeled Container Contaminated Labware Contaminated Labware Contaminated Labware->Collect in Labeled Container Experimental Solutions Experimental Solutions Experimental Solutions->Collect in Labeled Container Store in Designated Area Store in Designated Area Collect in Labeled Container->Store in Designated Area Licensed Waste Disposal Service Licensed Waste Disposal Service Store in Designated Area->Licensed Waste Disposal Service Triple Rinse with Solvent Triple Rinse with Solvent Collect Rinsate as Waste Collect Rinsate as Waste Triple Rinse with Solvent->Collect Rinsate as Waste Deface Label Deface Label Collect Rinsate as Waste->Deface Label Dispose of Clean Container Dispose of Clean Container Deface Label->Dispose of Clean Container

Caption: Logical workflow for the safe disposal of this compound waste.

Navigating the Unknown: Safety Protocols for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of available safety information reveals no specific data for a substance designated "MIND4." This indicates that "this compound" may be an internal project name, a novel compound without publicly available safety documentation, or a misnomer. In the absence of specific handling guidelines, researchers, scientists, and drug development professionals must adhere to a stringent set of safety protocols designed for handling unknown or novel chemical substances. The following provides essential, immediate safety and logistical information, including operational and disposal plans, based on established laboratory safety principles.

I. Personal Protective Equipment (PPE) for Unknown Hazards

When handling a substance with unknown toxicological properties, the highest level of personal protective equipment is mandated to ensure personnel safety. The selection of PPE should be based on a conservative assessment of potential risks, including dermal contact, inhalation, and ingestion.

PPE CategoryRecommended Equipment
Eye and Face Chemical splash goggles and a face shield are essential to protect against unforeseen splashes or aerosol generation.
Hand Chemically resistant gloves are required. Given the unknown nature of the compound, nitrile or neoprene gloves are a recommended starting point. It is crucial to consult a glove compatibility chart if the chemical class is known. Double-gloving is highly recommended.
Body A laboratory coat is a minimum requirement. For procedures with a higher risk of splashes or aerosolization, a chemically resistant apron or a full-body suit should be utilized.
Respiratory All handling of the unknown substance should be conducted within a certified chemical fume hood to prevent inhalation exposure. If there is a risk of exposure outside of a fume hood, a respirator with an appropriate cartridge must be used.

II. Operational Plan for Safe Handling

A systematic approach is crucial when working with novel compounds. The following workflow outlines the key steps to be taken before and during the handling of any new chemical substance for which a Safety Data Sheet (SDS) is not available.

cluster_preliminary Preliminary Steps cluster_handling Handling Protocol Obtain SDS Obtain Safety Data Sheet (SDS) If unavailable, treat as unknown. Risk Assessment Conduct a thorough risk assessment. Obtain SDS->Risk Assessment Designate Area Designate a specific handling area (e.g., fume hood). Risk Assessment->Designate Area Don PPE Don appropriate PPE. Designate Area->Don PPE Execute Procedure Execute experimental procedure in designated area. Don PPE->Execute Procedure Decontaminate Decontaminate surfaces and equipment. Execute Procedure->Decontaminate Doff PPE Doff PPE correctly. Decontaminate->Doff PPE

Caption: Workflow for handling novel or unknown chemical compounds.

III. Experimental Protocol: Risk Assessment for Unknown Compounds

A comprehensive risk assessment is the cornerstone of safe laboratory practice when dealing with novel substances. The following steps provide a detailed methodology for this critical process.

  • Information Gathering:

    • Attempt to identify the chemical class of the compound.

    • Review literature on analogous structures or compounds with similar functional groups to anticipate potential hazards.

    • If the compound was synthesized in-house, review the safety information for all reactants and byproducts.

  • Hazard Identification:

    • Assume the substance is potent, toxic, and potentially carcinogenic, mutagenic, or teratogenic.

    • Consider all potential routes of exposure: inhalation, dermal absorption, ingestion, and injection.

    • Evaluate potential physical hazards such as flammability, reactivity, and explosivity.

  • Exposure Control:

    • Determine the necessary engineering controls (e.g., chemical fume hood, glove box).

    • Select the appropriate personal protective equipment based on the assumed hazards.

    • Establish safe work practices, including limitations on the quantity of material to be handled.

  • Emergency Planning:

    • Identify the location of all safety equipment, including safety showers, eyewash stations, and fire extinguishers.

    • Develop a specific spill response plan for the designated work area.

    • Ensure all personnel are aware of the emergency procedures.

IV. Disposal Plan for Novel Chemical Waste

The disposal of novel compounds must be handled with extreme caution, assuming the waste is hazardous.

Waste StreamDisposal Procedure
Solid Waste All solid waste contaminated with the novel compound (e.g., filter paper, gloves, weighing paper) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste All liquid waste containing the novel compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The container should be stored in secondary containment.
Sharps Waste Any sharps (e.g., needles, razor blades) contaminated with the novel compound must be disposed of in a designated sharps container that is then placed in the solid hazardous waste stream.
Labeling All waste containers must be labeled with "Hazardous Waste," the name of the compound (or "Unknown Research Compound"), the primary known or suspected hazards, and the date of accumulation.
Final Disposal All waste must be disposed of through the institution's certified hazardous waste management program. Do not dispose of any material down the drain or in the regular trash.

By adhering to these rigorous safety protocols, researchers can minimize the risks associated with handling novel or unknown chemical compounds, fostering a culture of safety and responsibility within the laboratory. It is imperative to always prioritize safety and to treat any unknown substance as potentially hazardous until proven otherwise.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MIND4
Reactant of Route 2
Reactant of Route 2
MIND4

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